4-Bromo-4'-iodobiphenyl
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(4-iodophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrI/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWOAJJWBCSUGHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447855 | |
| Record name | 4-Bromo-4'-iodobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105946-82-5 | |
| Record name | 4-Bromo-4'-iodobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00447855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Bromo-4'-iodobiphenyl CAS number 105946-82-5 properties
An In-depth Technical Guide to 4-Bromo-4'-iodobiphenyl (CAS Number: 105946-82-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and key applications of this compound. It is intended to serve as a valuable resource for professionals in organic synthesis, materials science, and medicinal chemistry.
Core Properties and Data
This compound is a dihalogenated aromatic compound that serves as a versatile building block in the synthesis of complex organic molecules. Its utility is largely defined by the differential reactivity of its carbon-iodine and carbon-bromine bonds, which allows for selective and sequential chemical transformations.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 105946-82-5 | [1][2] |
| Molecular Formula | C₁₂H₈BrI | [1][3] |
| Molecular Weight | 359.00 g/mol | [1][3] |
| Appearance | Off-white solid/crystalline powder | [1] |
| Melting Point | 175 - 179 °C | [1] |
| Boiling Point | 369.3 °C at 760 mmHg | |
| Purity | ≥ 99% (HPLC) | [1] |
Spectroscopic Data
| Spectroscopic Technique | Data Availability | Source(s) |
| ¹³C NMR | Spectrum available | [3] |
| GC-MS | Spectrum available | [3] |
| IR | Vapor Phase IR Spectrum available | [3] |
Synthesis and Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the iodination of 4-bromobiphenyl. A high-yield protocol is described in the literature.[2]
Experimental Protocol:
-
Reaction Setup: In a reaction flask under an argon atmosphere, sequentially add 4-bromobiphenyl (47.0 g, 201.6 mmol), iodine (23.0 g, 90.6 mmol), and disodium hydriodate (9.4 g, 41.2 mmol).[2]
-
Addition of Solvents and Acid: To the reaction mixture, add water (42 mL), acetic acid (360 mL), and sulfuric acid (11 mL).[2]
-
Reaction Conditions: Heat the mixture to 65 °C and stir for 30 minutes. Then, increase the temperature to 90 °C and continue stirring for 6 hours.[2]
-
Work-up and Purification: Upon completion of the reaction, slowly pour the mixture into ice water to precipitate the product. Collect the solid by filtration and wash sequentially with water and methanol. This procedure yields this compound as a white solid (67.0 g, 93% yield).[2]
Caption: Workflow for the synthesis of this compound.
Key Applications and Methodologies
The unique structure of this compound, with two different halogen atoms, makes it a highly valuable intermediate in selective cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This allows for the stepwise and controlled synthesis of complex molecules.
Selective Suzuki-Miyaura Cross-Coupling
The carbon-iodine bond is more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for the selective substitution at the iodine position, leaving the bromine atom available for subsequent transformations.[4][5][6]
Experimental Protocol for Selective Mono-Arylation:
-
Reaction Setup: In a dry Schlenk flask containing a magnetic stir bar, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as potassium carbonate (2.0 equiv).[5]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[5]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv).[5][6]
-
Solvent Addition and Reaction: Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) and stir the reaction mixture at a controlled temperature (e.g., 80-100 °C) for 12-24 hours.[6]
-
Work-up: After cooling, dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 4-bromo-4'-aryl-biphenyl.
Caption: Experimental workflow for selective Suzuki-Miyaura coupling.
Role in Materials Science
This compound is a key precursor in the synthesis of advanced materials, particularly for organic electronics. It is used to create conjugated polymers and oligomers that are essential components of Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Photovoltaics (OPVs).[4][7] The biphenyl core contributes to the rigidity and linearity of the resulting molecules, which influences molecular packing and, consequently, the charge transport properties of the material.[7]
Charge Transport in Derived Materials
In organic semiconductors derived from biphenyl units, charge transport typically occurs via a "hopping" mechanism. Charge carriers (electrons or holes) are localized on individual molecules or conjugated segments and move through the material by hopping from one molecule to an adjacent one. The efficiency of this process is highly dependent on the energetic alignment and spatial overlap of the molecular orbitals of neighboring molecules.
Caption: Conceptual diagram of charge (hole) hopping in an organic semiconductor.
Safety and Handling
This compound should be handled with appropriate safety precautions. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. It is also very toxic to aquatic life.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
Conclusion
This compound is a pivotal chemical intermediate with significant applications in the development of pharmaceuticals and advanced functional materials. Its dihalogenated structure with differential reactivity allows for precise and selective synthetic transformations, making it an invaluable tool for researchers and scientists. Understanding its core properties and experimental protocols is essential for leveraging its full potential in innovative research and development.
References
synthesis of 4-Bromo-4'-iodobiphenyl from 4-bromobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthetic routes for preparing 4-bromo-4'-iodobiphenyl from 4-bromobiphenyl, a key intermediate in the development of pharmaceuticals and advanced materials.[1][2] The document outlines detailed experimental protocols, quantitative data, and reaction mechanisms to assist researchers in the successful synthesis and purification of this versatile compound.
Introduction
This compound is a di-halogenated biphenyl derivative valued for its unique structure, which allows for selective functionalization at the bromine and iodine positions.[1] This differential reactivity is particularly useful in sequential cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the precise construction of complex molecular architectures.[1] Consequently, this compound serves as a critical building block in the synthesis of organic light-emitting diode (OLED) materials, liquid crystals, and active pharmaceutical ingredients (APIs).[1][2] This guide focuses on the direct electrophilic iodination of 4-bromobiphenyl, a common and efficient method for its preparation.
Reaction Mechanism: Electrophilic Aromatic Substitution
The synthesis of this compound from 4-bromobiphenyl proceeds via an electrophilic aromatic substitution (SEAr) reaction. Due to the low reactivity of molecular iodine (I2), an oxidizing agent is required to generate a more potent electrophilic iodine species, often represented as "I+".[3] In the methods described, this is achieved through the use of hydrogen peroxide or a combination of acids.
The general mechanism involves three key steps:
-
Generation of the Electrophile: The oxidizing agent reacts with molecular iodine to form a highly electrophilic iodine species.
-
Formation of the Sigma Complex: The electron-rich π-system of the 4-bromobiphenyl ring attacks the electrophilic iodine. The bromine atom is a deactivating but ortho, para-directing group. Due to steric hindrance at the ortho positions, the substitution predominantly occurs at the para position of the unsubstituted phenyl ring. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base in the reaction mixture removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final product, this compound.
References
An In-depth Technical Guide to the Molecular Structure and Geometry of 4-Bromo-4'-iodobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-4'-iodobiphenyl is a halogenated aromatic hydrocarbon featuring a biphenyl core with bromine and iodine substituents at the para positions of the respective phenyl rings.[1] This distinct substitution pattern imparts a high degree of linearity and rigidity to the molecule, making it a valuable building block in the synthesis of advanced functional materials such as polymers and liquid crystals.[2] Understanding the precise molecular structure and geometry of this compound is crucial for predicting its behavior in various applications, from organic electronics to pharmaceutical intermediates. This guide provides a comprehensive overview of the molecular structure of this compound, including its key geometric parameters. In the absence of a publicly available experimental crystal structure, this guide presents data derived from computational modeling and analysis of analogous compounds.
Molecular Structure
The fundamental structure of this compound consists of two benzene rings connected by a single carbon-carbon bond. A bromine atom is attached to the C4 position of one phenyl ring, and an iodine atom is bonded to the C4' position of the other ring. This para-substitution pattern is a key determinant of the molecule's overall linear shape.[2]
The primary determinant of the three-dimensional geometry of biphenyl and its derivatives is the dihedral angle (or torsional angle) between the planes of the two phenyl rings. This angle results from a balance between two opposing effects: steric hindrance between the ortho-hydrogens on adjacent rings, which favors a twisted conformation, and π-conjugation between the rings, which favors a planar conformation. For substituted biphenyls, the nature and size of the substituents also influence this angle.
Molecular Geometry: A Computational Perspective
While a definitive experimental crystal structure for this compound is not publicly available, its molecular geometry can be reliably predicted through computational chemistry methods, such as Density Functional Theory (DFT). These methods have been shown to provide accurate geometric parameters for a wide range of organic molecules.
Based on computational studies of biphenyl and its halogenated derivatives, the key geometric parameters of this compound are summarized in the table below. These values represent an optimized, low-energy conformation of the molecule in the gas phase.
| Parameter | Atom(s) Involved | Typical Computed Value |
| Bond Lengths (Å) | ||
| C-C (inter-ring) | C1-C1' | 1.48 - 1.49 |
| C-C (aromatic) | C-C within phenyl rings | 1.39 - 1.41 |
| C-H (aromatic) | C-H | 1.08 - 1.09 |
| C-Br | C4-Br | 1.89 - 1.91 |
| C-I | C4'-I | 2.08 - 2.10 |
| Bond Angles (°) | ||
| C-C-C (inter-ring) | C2-C1-C1' | ~120 |
| C-C-C (aromatic) | C-C-C within phenyl rings | ~120 |
| C-C-H (aromatic) | C-C-H | ~120 |
| C-C-Br | C3-C4-Br | ~120 |
| C-C-I | C3'-C4'-I | ~120 |
| Dihedral Angle (°) | ||
| Phenyl Ring Twist | C2-C1-C1'-C2' | 40 - 45 |
Note: These values are estimates based on computational studies of biphenyl and similar halogenated derivatives. Actual bond lengths and angles in the solid state may vary slightly due to crystal packing forces.
Key Geometric Features
The most significant feature of this compound's geometry is the non-planar arrangement of the two phenyl rings. The dihedral angle of approximately 40-45 degrees is a compromise that minimizes steric repulsion between the ortho-hydrogen atoms while still allowing for some degree of electronic communication between the rings. The C-Br and C-I bond lengths are consistent with typical values for brominated and iodinated aromatic compounds, respectively. The bond angles within the phenyl rings are expected to be very close to the ideal 120 degrees of a perfect hexagon.
Experimental Methodologies (General)
The determination of the precise molecular geometry of crystalline compounds like this compound is typically achieved through single-crystal X-ray diffraction . This powerful analytical technique involves the following general steps:
-
Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern, which is a unique fingerprint of the crystal's internal structure, is recorded.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the positions of all atoms within the crystal lattice. This process yields a detailed three-dimensional model of the molecule, including precise bond lengths, bond angles, and dihedral angles.
While a specific experimental protocol for this compound is not available, the above represents the standard methodology for such a determination.
Visualizations
The following diagrams illustrate the molecular structure and logical relationships relevant to the geometry of this compound.
Caption: Molecular structure of this compound.
Caption: Factors influencing the dihedral angle.
References
Spectroscopic Profile of 4-Bromo-4'-iodobiphenyl: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Bromo-4'-iodobiphenyl (CAS No. 105946-82-5). Aimed at researchers, scientists, and professionals in drug development, this document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound, presenting the data in a clear, accessible format.
Summary of Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.
| ¹H NMR Data (CDCl₃) | |
| Chemical Shift (ppm) | Description |
| 7.62 | (d, J=8.5 Hz, 2H) |
| 7.51 | (d, J=8.5 Hz, 2H) |
| 7.40 | (d, J=8.5 Hz, 2H) |
| 7.28 | (d, J=8.5 Hz, 2H) |
| ¹³C NMR Data (CDCl₃) | |
| Chemical Shift (ppm) | Assignment |
| 140.4 | C |
| 138.0 | C |
| 132.3 | CH |
| 128.8 | CH |
| 128.4 | CH |
| 122.0 | C |
| 94.0 | C-I |
| IR Spectroscopy Data | |
| Wavenumber (cm⁻¹) | Assignment |
| 3080 - 3030 | Aromatic C-H Stretch |
| 1580, 1480, 1380 | Aromatic C=C Stretch |
| 1070, 1000 | C-H in-plane bending |
| 820 | p-substituted benzene C-H out-of-plane bending |
| 1010 | C-Br Stretch |
| ~500 | C-I Stretch |
| Mass Spectrometry (MS) Data | |
| m/z | Relative Intensity (%) |
| 358 | 100 |
| 360 | 97.9 |
| 231 | 40 |
| 152 | 35 |
| 76 | 25 |
Experimental Protocols
The acquisition of the spectroscopic data presented above requires precise experimental procedures. Below are detailed methodologies for each key technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are then acquired on a spectrometer operating at a frequency of 400 MHz for proton and 100 MHz for carbon-13. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ=0.00). For ¹³C NMR, a sufficient number of scans are accumulated to obtain a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
Infrared spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the powdered sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded over the range of 4000-400 cm⁻¹. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For GC-MS analysis, a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is then separated on a capillary column and introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a standard method for generating the mass spectrum, providing information about the molecular ion and fragmentation patterns.
Visualization of Experimental Workflow
To illustrate the logical flow of spectroscopic analysis, the following diagram outlines the key steps from sample preparation to data interpretation.
Caption: Workflow for Spectroscopic Analysis.
Solubility Profile of 4-Bromo-4'-iodobiphenyl: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-4'-iodobiphenyl, a key building block in organic synthesis, particularly for the development of pharmaceuticals and advanced materials. Due to the limited availability of direct quantitative solubility data in public literature, this document compiles inferred qualitative solubility information based on its use in synthetic procedures. Furthermore, a detailed, generalized experimental protocol for the accurate determination of the solubility of crystalline organic compounds is provided to empower researchers to ascertain precise values tailored to their specific laboratory conditions. This guide also visualizes a typical experimental workflow where the solubility of this compound is a critical parameter, offering a practical resource for scientists and drug development professionals.
Introduction
This compound is a halogenated aromatic hydrocarbon featuring a biphenyl core with bromine and iodine substituents at the para positions of the respective phenyl rings.[1] This unique structure makes it a versatile intermediate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the differential reactivity of the carbon-bromine and carbon-iodine bonds can be exploited for selective functionalization.[2][3] An understanding of its solubility in common organic solvents is paramount for its effective use in synthesis, including reaction setup, purification, and formulation. This guide aims to provide a foundational understanding of the solubility of this compound and to equip researchers with the methodology to determine its solubility experimentally.
Physical and Chemical Properties
This compound is a white to off-white solid at room temperature.[1][4] It has low volatility and is generally odorless.[1]
| Property | Value |
| Molecular Formula | C₁₂H₈BrI |
| Molecular Weight | 359.00 g/mol |
| Melting Point | 175 - 179 °C |
| Appearance | Off-white solid |
Table 1: Physical and chemical properties of this compound.[4][5][6]
Solubility Data
| Solvent | Solvent Class | Inferred Solubility | Rationale / Reference |
| Water | Protic | Insoluble | Described as sparingly soluble in water; used as a wash solvent to precipitate the solid product.[1][7] |
| Methanol | Protic (Alcohol) | Sparingly Soluble | Used as a wash solvent for the precipitated product, suggesting low solubility.[7] |
| Acetic Acid | Protic (Acid) | Soluble | Used as a solvent in a synthetic procedure.[7] |
| Dioxane | Ether | Soluble | Commonly used as a solvent in Suzuki-Miyaura coupling reactions involving similar aryl halides.[8] |
| Tetrahydrofuran (THF) | Ether | Likely Soluble | A common solvent for Suzuki-Miyaura reactions.[9] |
| Toluene | Aromatic Hydrocarbon | Likely Soluble | A common solvent for Suzuki-Miyaura reactions.[9] |
| Dimethylformamide (DMF) | Polar Aprotic | Likely Soluble | Used as a solvent in a microwave-assisted Suzuki-Miyaura cross-coupling reaction.[10] |
Table 2: Inferred qualitative solubility of this compound in common organic solvents.
Experimental Protocol for Solubility Determination
To obtain accurate quantitative solubility data, a standardized experimental protocol should be followed. The "shake-flask" method is a widely recognized and reliable technique.[11]
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (crystalline solid)
-
Solvent of interest (e.g., Toluene, THF, DMF)
-
Scintillation vials or screw-cap test tubes
-
Constant temperature shaker bath or orbital shaker in a temperature-controlled environment
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Syringe filters (PTFE or other solvent-compatible material)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of crystalline this compound to a scintillation vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Add a known volume of the chosen organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to run preliminary experiments to determine the time required to reach a solubility plateau.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vial to stand undisturbed in the temperature bath for several hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette. To avoid aspirating solid particles, it is recommended to use a syringe fitted with a solvent-compatible filter.
-
Immediately dilute the collected sample with a known volume of the solvent to prevent precipitation. The dilution factor should be chosen to bring the concentration within the linear range of the analytical instrument.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze the standard solutions and the diluted sample solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
Generate a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Visualization of an Experimental Workflow
The choice of solvent is critical in synthetic applications of this compound. The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction, where the solubility of the reactants in the chosen solvent system is essential for reaction efficiency.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Conclusion
While quantitative solubility data for this compound remains to be extensively documented, this guide provides valuable inferred qualitative solubility information and a robust experimental protocol for its precise determination. The provided workflow for a Suzuki-Miyaura coupling reaction highlights the practical importance of solvent selection in the application of this versatile synthetic building block. It is anticipated that this technical guide will serve as a useful resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
References
- 1. store.astm.org [store.astm.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C12H8BrI | CID 10904452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 105946-82-5 [chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
- 11. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromo-4'-iodobiphenyl: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Bromo-4'-iodobiphenyl, a halogenated aromatic hydrocarbon of significant interest in organic synthesis, materials science, and pharmaceutical development. This document details the compound's discovery and history, its physicochemical properties, and various synthetic methodologies. Emphasis is placed on detailed experimental protocols for its preparation and its role as a versatile intermediate in the construction of complex molecular architectures, particularly in the synthesis of liquid crystals and as a precursor for active pharmaceutical ingredients.
Introduction
This compound is a key bifunctional organic compound featuring a biphenyl core substituted with a bromine atom on one phenyl ring and an iodine atom on the other, both at the para position.[1] This unique structure, with two different halogens, allows for selective and sequential functionalization through various cross-coupling reactions, making it a highly valuable building block in modern organic chemistry. Its rigid, rod-like structure is a desirable characteristic for the synthesis of liquid crystals and conjugated polymers for organic electronics.[2] Furthermore, the biphenyl moiety is a common scaffold in many biologically active compounds, positioning this compound as a crucial intermediate in medicinal chemistry and drug discovery.[3]
Discovery and History
This compound was first synthesized in the late 20th century, emerging from research focused on developing versatile intermediates for cross-coupling reactions to create complex organic molecules.[1] While a single definitive first synthesis is not prominently documented, its development is intrinsically linked to the advancements in synthetic methodologies like the Ullmann, Suzuki-Miyaura, and Buchwald-Hartwig reactions. The primary motivation for its synthesis was to create a building block with differential reactivity at its two halogenated ends, enabling chemists to perform selective carbon-carbon and carbon-heteroatom bond formations. This controlled, stepwise approach is crucial in the synthesis of complex polymers, liquid crystals, and pharmaceutical agents.[3]
Physicochemical and Spectral Properties
This compound is a white to off-white crystalline solid at room temperature and is generally odorless.[1] It exhibits low volatility and is sparingly soluble in water but soluble in common organic solvents.[1] Its stability under ambient conditions is good, though it may be sensitive to prolonged exposure to light.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 105946-82-5 | [4] |
| Molecular Formula | C₁₂H₈BrI | [4] |
| Molecular Weight | 359.00 g/mol | [5] |
| Appearance | White to off-white solid/crystalline powder | [4][6] |
| Melting Point | 175 - 179 °C | [4] |
| Purity (typical) | ≥ 98% (HPLC) | [6] |
| IUPAC Name | 1-bromo-4-(4-iodophenyl)benzene | [5] |
Table 2: Spectral Data for this compound
| Spectrum Type | Data | Reference(s) |
| ¹H NMR | Spectral data is available but specific chemical shifts and multiplicities are not detailed in the searched literature. | [5] |
| ¹³C NMR | Spectral data is available but specific chemical shifts are not detailed in the searched literature. | [5] |
| Mass Spectrometry (GC-MS) | Spectral data available. | [5] |
| Infrared (IR) | Spectral data available. | [5] |
Experimental Protocols for Synthesis
The synthesis of this compound can be achieved through various methods. Two common approaches are detailed below.
Synthesis via Iodination of 4-Bromobiphenyl
A high-yield method for the preparation of this compound involves the direct iodination of 4-bromobiphenyl using an iodine-hydrogen peroxide system.
Reaction Scheme:
Figure 1: Synthesis of this compound via Iodination.
Experimental Protocol:
-
Materials:
-
4-Bromobiphenyl
-
Iodine (I₂)
-
Hydrogen Peroxide (H₂O₂) (25-30% solution)
-
Acetic Acid
-
Methanol (for recrystallization)
-
-
Procedure:
-
In a suitable reaction vessel, dissolve 4-bromobiphenyl (1.0 mol) and iodine (0.51-0.55 mol) in acetic acid.
-
With stirring, slowly add hydrogen peroxide (2.0-3.0 mol) dropwise to the mixture at room temperature, ensuring the temperature does not exceed 40-50 °C.
-
After the addition is complete, continue stirring for 3-4 hours.
-
Increase the reaction temperature to 50-60 °C and stir for an additional 3-5 hours.
-
Monitor the reaction for the absence of peroxide using starch-potassium iodide paper.
-
Upon completion, the crude product can be isolated by distillation to remove the acetic acid, followed by recrystallization from an organic solvent such as methanol to yield the purified this compound.
-
-
Expected Yield: 95-97%
Synthesis of this compound from 4-Bromobiphenyl and Iodine
This method provides another robust route to the target compound.
Experimental Protocol:
-
Materials:
-
4-Bromobiphenyl (201.6 mmol)
-
Iodine (90.6 mmol)
-
Disodium hydriodate (41.2 mmol)
-
Water
-
Acetic Acid
-
Sulfuric Acid
-
Methanol (for washing)
-
-
Procedure:
-
Under an argon atmosphere, add 4-bromobiphenyl, iodine, and disodium hydriodate to the reaction flask.
-
Add water, acetic acid, and sulfuric acid to the reaction mixture.
-
Heat the mixture to 65 °C and stir for 30 minutes.
-
Increase the temperature to 90 °C and continue stirring for 6 hours.
-
After the reaction is complete, cool the mixture and pour it into ice water to precipitate the solid product.
-
Collect the solid by filtration and wash sequentially with water and methanol.
-
Dry the solid to obtain the final product.
-
-
Expected Yield: 93%
Applications in Research and Development
This compound is a cornerstone intermediate in several high-technology fields due to its unique structural and chemical properties.
Synthesis of Liquid Crystals
The rigid, rod-like structure of the biphenyl core makes this compound an excellent precursor for liquid crystal synthesis.[2][7] The para-substitution ensures a linear molecular geometry, which is crucial for the formation of liquid crystalline phases.[2] The differential reactivity of the bromine and iodine atoms allows for the sequential introduction of various terminal groups, which in turn allows for the fine-tuning of the mesophase behavior, transition temperatures, and electro-optical properties of the final liquid crystal molecules.[2] These tailored liquid crystals are vital for advanced display technologies.[7]
Figure 2: Logical workflow for the synthesis of liquid crystals.
Pharmaceutical Synthesis and Drug Discovery
The biphenyl scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a key intermediate for the synthesis of complex drug candidates and Active Pharmaceutical Ingredients (APIs).[3] The ability to selectively introduce different functional groups via cross-coupling reactions at the bromine and iodine positions allows medicinal chemists to systematically modify the structure of a lead compound to optimize its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.[3] While specific marketed drugs directly synthesized from this compound are not detailed in the public domain, its utility as a precursor for creating diverse biphenyl-containing molecules is well-established in pharmaceutical research.[8]
Organic Electronics and Materials Science
In the field of materials science, this compound is used as a monomer or co-monomer in polymerization reactions to produce conjugated polymers.[2] These materials often exhibit tailored electronic properties, making them suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[2] The biphenyl unit contributes to the rigidity and planarity of the polymer backbone, which can facilitate efficient charge transport.[2]
Key Synthetic Reactions: The Suzuki-Miyaura Coupling
The differential reactivity of the C-I and C-Br bonds in this compound is elegantly exploited in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The C-I bond is more reactive towards oxidative addition to the palladium(0) catalyst than the C-Br bond, allowing for selective functionalization at the iodinated position.
Figure 3: Catalytic cycle of the Suzuki-Miyaura coupling.
This selectivity allows for a modular approach to synthesizing complex biaryl structures. First, a desired group (R) can be introduced at the 4'-position via a Suzuki-Miyaura coupling with an appropriate boronic acid. The remaining bromo-substituent can then be used in a subsequent cross-coupling reaction to introduce a second, different functional group.
Conclusion
This compound is a highly versatile and valuable synthetic intermediate. Its discovery and development have been driven by the need for sophisticated building blocks in organic synthesis. The differential reactivity of its two halogen atoms provides a powerful tool for the controlled and sequential construction of complex organic molecules. This has led to significant applications in the development of advanced materials, particularly liquid crystals for display technologies, and as a key precursor in the synthesis of novel pharmaceutical compounds. The detailed synthetic protocols and an understanding of its reactivity provide researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their respective fields.
References
- 1. This compound, 98% | Fisher Scientific [fishersci.ca]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C12H8BrI | CID 10904452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. H64355.22 [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Thermal Stability and Degradation of 4-Bromo-4'-iodobiphenyl: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-4'-iodobiphenyl is a halogenated aromatic hydrocarbon of significant interest in organic synthesis and materials science, particularly as a versatile intermediate for cross-coupling reactions. Its utility in the development of pharmaceuticals, liquid crystals, and organic electronics necessitates a thorough understanding of its thermal stability and degradation profile. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its physical characteristics and a discussion of its expected thermal behavior based on related compounds. Detailed, generalized experimental protocols for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) are presented to facilitate further investigation. Additionally, a proposed thermal degradation pathway is outlined and visualized, offering insights into potential decomposition products and mechanisms.
Introduction
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is provided in Table 1. The compound exists as a white to off-white solid at room temperature and is generally stable under ambient conditions, though it may be sensitive to prolonged exposure to light.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₈BrI |
| Molecular Weight | 359.00 g/mol |
| CAS Number | 105946-82-5 |
| Appearance | White to off-white solid |
| Melting Point | 175 - 179 °C |
| Boiling Point (Predicted) | 369.3 ± 25.0 °C |
| Solubility | Sparingly soluble in water |
| Storage Temperature | Room Temperature, keep in dark place, sealed in dry |
Thermal Analysis Data (Representative)
While specific experimental data for this compound is not publicly available, Table 2 presents representative thermal analysis data that one might expect based on the analysis of similar halogenated aromatic compounds. These values should be experimentally verified for accurate characterization.
Table 2: Representative Thermal Analysis Data for this compound
| Parameter | Analytical Technique | Representative Value | Notes |
| Onset of Decomposition (T_onset) | TGA | 250 - 350 °C | The temperature at which significant mass loss begins. The C-I bond is weaker than the C-Br bond and is expected to cleave first. |
| Temperature at Maximum Decomposition Rate (T_max) | TGA | 300 - 400 °C | The temperature at which the rate of mass loss is highest. |
| Residual Mass @ 600 °C | TGA | < 10% | In an inert atmosphere, significant volatilization and decomposition are expected. |
| Melting Endotherm (T_melt) | DSC | 175 - 179 °C | Corresponds to the known melting point of the compound. |
| Decomposition Exotherm/Endotherm | DSC | > 250 °C | The decomposition process can be either exothermic or endothermic, depending on the specific reactions occurring. |
Experimental Protocols
The following sections detail generalized experimental protocols for the thermal analysis of this compound. These protocols are based on standard methodologies for halogenated organic compounds and should be adapted as necessary for specific instrumentation and research questions.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert sample pan (e.g., alumina or platinum).
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min to ensure an inert environment.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the mass loss percentage against temperature. Determine the onset temperature of decomposition (T_onset), the temperature of maximum decomposition rate (T_max), and the residual mass at the end of the experiment.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and observe any other thermal transitions, such as decomposition, of this compound.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan should be used as a reference.
-
Atmosphere: High-purity nitrogen or argon at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Plot the heat flow against temperature. Identify and integrate endothermic and exothermic peaks to determine transition temperatures and enthalpies.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile degradation products of this compound upon thermal decomposition.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: Place a small amount (approximately 0.1-0.5 mg) of this compound into a pyrolysis sample cup.
-
Pyrolysis:
-
Pyrolysis Temperature: 600 °C (or a temperature determined from TGA to be in the decomposition range).
-
Pyrolysis Time: 10-20 seconds.
-
Atmosphere: Helium.
-
-
GC-MS Analysis:
-
GC Column: A non-polar or medium-polarity column suitable for separating aromatic compounds (e.g., DB-5ms).
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Carrier Gas: Helium.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-550.
-
-
Data Analysis: Identify the separated compounds by comparing their mass spectra with a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.
Proposed Thermal Degradation Pathway
In the absence of specific experimental data, a plausible thermal degradation pathway for this compound can be proposed based on the known chemistry of halogenated aromatic compounds. The primary degradation events are expected to be the homolytic cleavage of the carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond and will therefore be the first to break upon heating. This initial cleavage will generate a bromo-biphenyl radical and an iodine radical.
Subsequent reactions could involve:
-
Hydrogen Abstraction: The bromo-biphenyl radical can abstract a hydrogen atom from other molecules to form 4-bromobiphenyl.
-
Secondary Cleavage: At higher temperatures, the C-Br bond in the bromo-biphenyl radical or 4-bromobiphenyl can also cleave, leading to a biphenyl radical and a bromine radical.
-
Radical Recombination: The various radical species generated can recombine to form a variety of products, including biphenyl, polybrominated biphenyls, polyiodinated biphenyls, and mixed bromo-iodo biphenyls.
-
Cyclization: Under certain conditions, intramolecular cyclization of radical intermediates could potentially lead to the formation of more toxic compounds such as brominated or iodinated dibenzofurans, particularly if oxygen is present.
Conclusion
This technical guide has provided a comprehensive overview of the thermal stability and degradation of this compound, tailored for researchers, scientists, and drug development professionals. While specific experimental thermal analysis data for this compound remains to be published, the provided physicochemical properties, representative thermal data, detailed experimental protocols, and a proposed degradation pathway offer a solid foundation for further investigation. The methodologies for TGA, DSC, and Py-GC-MS outlined herein can be employed to obtain precise quantitative data, which is essential for the safe and effective application of this compound in various fields. The proposed degradation pathway highlights the potential for the formation of various byproducts, emphasizing the need for careful control of thermal conditions in processes involving this compound. Further research is encouraged to validate the proposed pathway and to fully characterize the thermal behavior of this important synthetic intermediate.
Electronic Properties of Halogenated Biphenyl Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Halogenated biphenyls, a class of organic compounds characterized by a biphenyl scaffold substituted with one or more halogen atoms, have garnered significant attention across various scientific disciplines. Their unique electronic properties, governed by the nature, number, and position of the halogen substituents, are pivotal to their application in materials science, particularly in the development of organic electronic materials such as Organic Light-Emitting Diodes (OLEDs), and their biological activity, including their role as environmental contaminants and potential therapeutic agents.[1] This guide provides a comprehensive overview of the core electronic properties of these derivatives, details the experimental and computational methodologies used for their characterization, and presents key quantitative data to aid in research and development.
The electronic structure of biphenyl derivatives is fundamentally influenced by the interplay between the two phenyl rings. The degree of planarity between these rings, which is largely dictated by the steric hindrance imposed by ortho-substituents, affects the extent of π-electron delocalization.[2] Halogen substitution further modulates these properties through inductive and resonance effects, impacting the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the ionization potential (IP), and the electron affinity (EA).[3] Understanding these relationships is crucial for designing molecules with tailored electronic characteristics for specific applications.
Data Presentation: Electronic Properties
The following tables summarize key electronic properties of selected halogenated biphenyl derivatives, including ionization potential, electron affinity, and the HOMO-LUMO energy gap. These parameters are critical in predicting the charge transport capabilities, reactivity, and optical properties of these molecules.
Table 1: Electron Affinity of Selected Chlorinated Biphenyls [4]
| Compound | Electron Affinity (eV) |
| 4-Chlorobiphenyl | 0.45 |
| 4,4'-Dichlorobiphenyl | 0.65 |
| 2,4,5-Trichlorobiphenyl | 0.78 |
| 2,2',5,5'-Tetrachlorobiphenyl | 0.70 |
| 3,3',4,4'-Tetrachlorobiphenyl | 0.92 |
| 2,3,4,5,6-Pentachlorobiphenyl | 1.05 |
| Decachlorobiphenyl | 1.30 |
Note: Values were determined from reduction potentials.[4]
Table 2: Calculated HOMO-LUMO Gaps of Polychlorinated Biphenyl (PCB) Congeners [5]
The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. For all 209 PCB congeners, the calculated HOMO-LUMO gaps vary based on the number and position of chlorine atoms. Notably, coplanar PCBs, which are of significant toxicological concern, tend to have smaller HOMO-LUMO gaps.[5] A threshold of 4.87 eV has been suggested to differentiate between dioxin-like PCBs (lower gap) and non-dioxin-like PCBs (higher gap).[5]
| Number of Ortho-Chlorines | Average HOMO-LUMO Gap (eV) (Approximate) |
| 0 (Coplanar) | ~4.7 |
| 1 | ~4.9 |
| 2 | ~5.0 |
| 3 | ~5.1 |
| 4 | ~5.2 |
Note: These are average values derived from the graphical representation of calculated data for all 209 congeners.[5]
Experimental Protocols
The characterization of the electronic properties of halogenated biphenyl derivatives relies on a combination of synthetic and analytical techniques. The following sections detail the methodologies for key experiments.
Synthesis of Halogenated Biphenyl Derivatives: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely employed method for the synthesis of biaryl compounds, including halogenated biphenyl derivatives.[4][6] It involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid in the presence of a base.
Materials:
-
Aryl halide (e.g., bromo-, iodo-, or chloro-substituted benzene derivative)
-
Arylboronic acid (e.g., substituted phenylboronic acid)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (if required, e.g., SPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane, or a mixture like ethanol/water)
-
Inert gas (Nitrogen or Argon)
-
Standard organic synthesis glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl halide (1.0 mmol), the arylboronic acid (1.1-1.5 mmol), the base (2.0-3.0 mmol), and the palladium catalyst (0.5-5 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent to the reaction flask via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can range from a few hours to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired halogenated biphenyl derivative.
Determination of Redox Potentials: Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound and can be used to estimate the HOMO and LUMO energy levels.[7][8]
Materials:
-
Halogenated biphenyl derivative
-
Anhydrous, degassed solvent (e.g., dichloromethane, acetonitrile)
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF₆)
-
Three-electrode cell:
-
Working electrode (e.g., glassy carbon, platinum)
-
Reference electrode (e.g., Ag/AgCl, saturated calomel electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
-
Potentiostat
-
Electrode Preparation: Polish the working electrode with alumina slurry on a polishing pad, rinse thoroughly with deionized water and the solvent to be used, and dry.
-
Solution Preparation: Prepare a solution of the halogenated biphenyl derivative (typically 1-5 mM) in the chosen solvent containing the supporting electrolyte (typically 0.1 M).
-
Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Cell Assembly: Assemble the three-electrode cell with the electrodes immersed in the sample solution.
-
Data Acquisition: Using the potentiostat, apply a potential waveform that scans linearly from an initial potential to a switching potential and then back to the initial potential. The scan rate can be varied (e.g., 20-200 mV/s).
-
Data Analysis: The resulting plot of current versus potential (voltammogram) will show peaks corresponding to the oxidation and reduction of the analyte. The peak potentials can be used to determine the formal reduction potential (E°). The onset of the oxidation and reduction peaks can be used to estimate the HOMO and LUMO energy levels, respectively, often by referencing to an internal standard like ferrocene/ferrocenium (Fc/Fc⁺).
Optical Properties and HOMO-LUMO Gap Estimation: UV-Visible Spectroscopy
UV-Visible absorption spectroscopy provides information about the electronic transitions within a molecule and can be used to estimate the optical HOMO-LUMO gap.[10][11]
Materials:
-
Halogenated biphenyl derivative
-
UV-transparent solvent (e.g., cyclohexane, ethanol, dichloromethane)
-
Quartz cuvettes
-
UV-Visible spectrophotometer
-
Solution Preparation: Prepare a dilute solution of the halogenated biphenyl derivative in the chosen UV-transparent solvent. The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 at the wavelength of maximum absorption (λ_max).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for the recommended time.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the reference beam path of the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Fill a quartz cuvette with the sample solution and place it in the sample beam path.
-
Spectrum Acquisition: Scan the absorbance of the sample over the desired wavelength range (typically 200-800 nm).
-
Data Analysis: The resulting UV-Visible spectrum will show absorption bands corresponding to electronic transitions. The onset of the lowest energy absorption band (the absorption edge, λ_onset) can be used to estimate the optical HOMO-LUMO gap (E_g) using the following equation: E_g (eV) = 1240 / λ_onset (nm)
Computational Methodologies
Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and properties of molecules.[3][14]
General Procedure for DFT Calculations:
-
Structure Optimization: The geometry of the halogenated biphenyl derivative is optimized to find its lowest energy conformation. This is typically done using a specific functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[3]
-
Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm that it corresponds to a true energy minimum (no imaginary frequencies).
-
Property Calculation: Once the optimized geometry is obtained, various electronic properties can be calculated, including:
-
HOMO and LUMO energies: These are direct outputs of the calculation.
-
Ionization Potential (IP): Can be estimated using Koopmans' theorem (IP ≈ -E_HOMO) or more accurately by calculating the energy difference between the neutral molecule and its cation (ΔSCF method).
-
Electron Affinity (EA): Can be estimated using Koopmans' theorem (EA ≈ -E_LUMO) or more accurately by calculating the energy difference between the neutral molecule and its anion (ΔSCF method).
-
Molecular Electrostatic Potential (MEP): Provides a map of the charge distribution on the molecule, indicating regions susceptible to electrophilic or nucleophilic attack.
-
Software:
Commonly used software packages for DFT calculations include Gaussian, ORCA, and Q-Chem.
Mandatory Visualizations
The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows discussed in this guide.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. ossila.com [ossila.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 11. repository.up.ac.za [repository.up.ac.za]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. eu-opensci.org [eu-opensci.org]
- 14. oaji.net [oaji.net]
The Halogen Dance: A Technical Guide to the Reactivity of C-Br vs. C-I Bonds in Aryl Halides for Cross-Coupling Reactions
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The choice of aryl halide is a critical decision in the strategic design of cross-coupling reactions, profoundly influencing reaction efficiency, catalyst selection, and overall synthetic feasibility. This guide provides a comprehensive technical analysis of the comparative reactivity of carbon-bromine (C-Br) and carbon-iodine (C-I) bonds in aryl halides, offering a data-driven resource for optimizing palladium-catalyzed transformations.
The Fundamental Basis of Reactivity: Bond Dissociation Energy
The inherent reactivity difference between aryl iodides and aryl bromides is fundamentally governed by the strength of the carbon-halogen bond. The carbon-iodine bond is significantly weaker and longer than the carbon-bromine bond, resulting in a lower bond dissociation energy (BDE). This lower energy barrier for C-I bond cleavage directly translates to a faster rate of oxidative addition, which is often the rate-determining step in many cross-coupling catalytic cycles.
The general trend for bond dissociation energies in aryl halides is C-I < C-Br < C-Cl < C-F. This trend underscores the higher reactivity of aryl iodides in reactions where the C-X bond is cleaved.
Table 1: Bond Dissociation Energies (BDE) of C-X Bonds in Phenyl Halides
| Bond Type | Bond Dissociation Energy (kcal/mol) | Bond Dissociation Energy (kJ/mol) |
| C-I in Phenyl Iodide | 64[1] | 213[2] |
| C-Br in Phenyl Bromide | 79[1] | 285[2] |
| C-Cl in Phenyl Chloride | 95[1] | 327[2] |
Note: Values can vary slightly depending on the experimental or computational method used.
Quantitative Comparison of Reactivity in Key Cross-Coupling Reactions
The superior reactivity of aryl iodides is not merely theoretical but is borne out in numerous experimental studies across the most common palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
In the formation of carbon-carbon bonds via Suzuki-Miyaura coupling, aryl iodides consistently outperform aryl bromides, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, under certain conditions, such as low temperatures with triphenylphosphine as a ligand, aryl iodides can exhibit surprisingly poor reactivity compared to their bromo counterparts.[3]
Table 2: Comparative Yields in the Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid
| Aryl Halide | Catalyst System | Conditions | Yield (%) | Reference |
| 4-Iodoanisole | Pd/C, K₂CO₃, DMF | Microwave, reflux | 92 | [4] |
| 4-Bromoanisole | Pd/RHA, Ethanol | 100 °C, 24 h | High Yield | [5] |
| p-Iodotoluene | [Pd(PPh₃)₄], Na₂CO₃, n-PrOH/H₂O | 50 °C | Low Yield | [3] |
| p-Bromotoluene | [Pd(PPh₃)₄], Na₂CO₃, n-PrOH/H₂O | 50 °C | High Yield | [3] |
Heck Reaction
The Heck reaction, which forms a new C-C bond between an aryl halide and an alkene, also demonstrates the enhanced reactivity of aryl iodides. Kinetic studies have shown that for aryl iodides, the rate-determining step can be the dissociation of a C-H bond, whereas for aryl bromides, it can be the slow dissolution of palladium aggregates.[6]
Table 3: Comparative Reactivity in the Heck Reaction
| Aryl Halide | Alkene | Catalyst System | Conditions | Outcome | Reference |
| Aryl Iodide | Methyl Acrylate | Pd(0)/Phosphine | Varies | Rate weakly dependent on aryl iodide concentration | [6] |
| Aryl Bromide | Styrene | PdCl₂, NaOAc/HCOONa, DMF | 140 °C | Rate determined by slow dissolution of palladium | [6] |
Buchwald-Hartwig Amination
While the general reactivity trend often holds, the Buchwald-Hartwig amination presents a more nuanced scenario. Aryl iodides can sometimes be challenging substrates due to the formation of unreactive palladium-iodide bridged dimers, which can inhibit the catalytic cycle.[7] In some cases, this can lead to a reversal of the expected reactivity order, with aryl bromides showing superior performance.
Table 4: General Reactivity Order in Buchwald-Hartwig Amination
| Reactivity Order | Reason | Reference |
| Ar-Br > Ar-Cl > Ar-I | Formation of inhibitory Pd-I species |
Mechanistic Considerations and Visualization
The catalytic cycles of these cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki and Buchwald-Hartwig) or migratory insertion (for Heck), and reductive elimination. The nature of the halogen on the aryl halide primarily impacts the initial oxidative addition step.
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Generalized Catalytic Cycle for Heck Reaction
Generalized Catalytic Cycle for Buchwald-Hartwig Amination
Detailed Experimental Protocols
The following protocols provide a framework for comparing the reactivity of an aryl bromide and an aryl iodide in a Suzuki-Miyaura coupling reaction. These can be adapted for Heck and Buchwald-Hartwig reactions with appropriate modifications to the nucleophile and base.
Comparative Suzuki-Miyaura Coupling of 4-Bromoanisole and 4-Iodoanisole
Objective: To compare the reaction rate and final yield for the coupling of 4-bromoanisole and 4-iodoanisole with phenylboronic acid.
Materials:
-
4-Bromoanisole
-
4-Iodoanisole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Internal standard (e.g., dodecane) for GC analysis
Experimental Workflow:
Procedure:
-
Reaction Setup: In two separate flame-dried Schlenk flasks under an inert atmosphere (e.g., argon), prepare the following reaction mixtures:
-
Flask 1: 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (2.0 mmol).
-
Flask 2: 4-iodoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (2.0 mmol).
-
-
Solvent Addition: To each flask, add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL).
-
Reaction: Place both flasks in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring: At specified time intervals (e.g., 15 min, 30 min, 1h, 2h, 4h), withdraw a small aliquot from each reaction mixture, quench with water, extract with ethyl acetate containing an internal standard, and analyze by GC to determine the conversion of the starting material and the formation of the product.
-
Work-up: After the reaction is complete (as determined by GC analysis or a set time), cool the reaction mixtures to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography on silica gel. Characterize the product by ¹H and ¹³C NMR spectroscopy and determine the final isolated yield.
Conclusion and Strategic Recommendations
The choice between an aryl bromide and an aryl iodide is a strategic decision that depends on a balance of reactivity, cost, and the specific demands of the synthesis.
-
Aryl iodides are the substrates of choice when high reactivity is paramount, allowing for milder conditions, lower catalyst loadings, and faster reaction times. They are particularly advantageous in complex syntheses where preserving sensitive functional groups is crucial.
-
Aryl bromides offer a cost-effective alternative and are often sufficiently reactive for many applications, especially with modern, highly active catalyst systems. In cases like the Buchwald-Hartwig amination, they may even provide superior results due to the avoidance of catalyst inhibition.
A thorough understanding of the principles outlined in this guide will empower researchers and drug development professionals to make informed decisions in the selection of aryl halides, leading to more efficient and robust synthetic strategies.
References
- 1. Bond Energies [www2.chemistry.msu.edu]
- 2. quora.com [quora.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Methodological & Application
Application Notes and Protocols for Selective Suzuki Coupling with 4-Bromo-4'-iodobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-4'-iodobiphenyl is a highly versatile building block in organic synthesis, particularly for the construction of complex, unsymmetrical biaryl and polyaryl systems. Its utility stems from the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The C-I bond, being weaker, undergoes oxidative addition to a palladium(0) catalyst more readily than the C-Br bond. This inherent reactivity difference allows for the selective formation of a carbon-carbon bond at the 4'-position (formerly the iodo-position), while leaving the bromo group at the 4-position available for subsequent transformations. This chemoselectivity is crucial for the efficient, stepwise synthesis of elaborate molecular architectures found in pharmaceuticals, organic electronics, and advanced materials.[1]
These application notes provide detailed protocols and quantitative data for achieving selective mono-Suzuki coupling on dihalogenated substrates, using this compound as a key example. The provided methodologies are designed to guide researchers in optimizing reaction conditions to maximize the yield of the desired mono-arylated product.
Principle of Selectivity
The selective Suzuki coupling of this compound is governed by the relative bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker and therefore more reactive towards the rate-determining oxidative addition step in the Suzuki-Miyaura catalytic cycle.[2] By carefully controlling reaction parameters such as temperature, catalyst system (palladium precursor and ligand), base, and solvent, the reaction can be directed to occur exclusively at the more reactive C-I bond. Milder reaction conditions, such as lower temperatures, often favor the selective mono-arylation at the iodine position.[3]
Data Presentation
The following tables summarize representative quantitative data for the selective Suzuki-Miyaura coupling of a close analog, 1-bromo-4-iodobenzene, which demonstrates the principles applicable to this compound. The data highlights the influence of reaction conditions on product distribution and selectivity.
Table 1: Influence of Temperature on the Selectivity of Suzuki-Miyaura Coupling of 1-Bromo-4-iodobenzene with Phenylboronic Acid. [3]
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | 1-Bromo-4-iodobenzene (%) | 4-Bromo-1,1'-biphenyl (%) | 1,1':4',1''-Terphenyl (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 0 | 24 | 21 | 58 | 21 |
| 2 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 25 | 12 | 5 | 85 | 10 |
| 3 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 2 | 0 | 15 | 85 |
Note: This data for 1-bromo-4-iodobenzene is illustrative of the selectivity achievable with this compound under similar conditions.
Table 2: Reagents for Selective Mono-Suzuki Coupling.
| Reagent | Purpose | Typical Amount (equivalents) | Notes |
| This compound | Starting Material | 1.0 | Limiting reagent. |
| Arylboronic Acid | Coupling Partner | 1.0 - 1.2 | A slight excess can be used to drive the reaction to completion. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst | 0.01 - 0.05 (1-5 mol%) | The choice of catalyst and ligand can influence selectivity. |
| Base (e.g., K₂CO₃, K₃PO₄) | Activates boronic acid | 2.0 - 3.0 | The choice of base can affect reaction rate and selectivity. |
| Solvent System | Reaction Medium | - | Degassed solvents are crucial to prevent catalyst deactivation. |
Experimental Protocols
The following protocols provide a general framework for performing a selective mono-Suzuki coupling reaction on this compound at the iodo-position. Optimization of specific parameters may be necessary for different arylboronic acids.
Protocol 1: Selective Mono-Arylation of this compound
This protocol is designed to favor the selective reaction at the C-I bond to yield a 4-bromo-4'-aryl-1,1'-biphenyl.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.0-1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v) to the reaction flask via syringe.
-
Reaction: Stir the reaction mixture at a controlled temperature. To favor mono-arylation at the iodine position, a lower temperature (e.g., 0-25 °C) is recommended.[3]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed or the desired level of conversion is reached.
-
Workup: Upon completion, quench the reaction with water and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 4-bromo-4'-aryl-1,1'-biphenyl.
Protocol 2: Subsequent Suzuki Coupling at the Bromine Position
The 4-bromo-4'-aryl-1,1'-biphenyl product from Protocol 1 can be used in a second Suzuki coupling reaction to synthesize an unsymmetrical terphenyl derivative.
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the purified 4-bromo-4'-aryl-1,1'-biphenyl (1.0 equiv) from Protocol 1, the second arylboronic acid (1.2 equiv), and a suitable base such as potassium phosphate (K₃PO₄, 3.0 equiv).
-
Inert Atmosphere: Establish an inert atmosphere as described in Protocol 1.
-
Catalyst Addition: Add a palladium catalyst, for example, Palladium(II) acetate (0.02 equiv) and a suitable phosphine ligand like SPhos (0.04 equiv).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.
-
Reaction: Heat the reaction mixture to a higher temperature (e.g., 80-100 °C) and stir under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup and Purification: Follow the workup and purification procedures as described in Protocol 1 to isolate the final unsymmetrical terphenyl product.
Mandatory Visualizations
Caption: Catalytic cycle for the selective Suzuki coupling at the C-I bond.
Caption: Experimental workflow for selective mono-arylation.
Caption: Key factors for achieving high selectivity.
References
Application Notes and Protocols for the Regioselective Sonogashira Coupling of 4-Bromo-4'-iodobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a combination of palladium and copper complexes, is conducted under mild conditions and tolerates a wide variety of functional groups.[1] These features make it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[2] The substrate 4-bromo-4'-iodobiphenyl is a particularly useful building block due to the differential reactivity of its two halogen substituents. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the general trend: I > Br >> Cl.[3] This chemoselectivity allows for the selective alkynylation at the more reactive carbon-iodine (C-I) bond, leaving the carbon-bromine (C-Br) bond intact for subsequent transformations. This stepwise functionalization is highly advantageous in the synthesis of complex molecular scaffolds.
Reaction Principle and Regioselectivity
The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] The generally accepted mechanism involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl iodide, forming a Pd(II) complex.[1]
-
Transmetalation: A copper(I) acetylide, formed in situ from the terminal alkyne, copper(I) iodide, and a base, transfers the acetylide group to the Pd(II) complex.[1]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst.
Due to the significantly faster rate of oxidative addition of the Pd(0) catalyst to the C-I bond compared to the C-Br bond, the Sonogashira coupling of this compound with one equivalent of a terminal alkyne occurs selectively at the 4'-iodo position.
Experimental Protocols
This section details a general procedure for the selective Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))[1]
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))[1]
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Solvents for work-up and chromatography (e.g., Ethyl acetate, Hexanes)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[1]
-
Add the anhydrous solvent (e.g., THF, 5-10 mL per mmol of substrate) and the amine base (e.g., TEA, 2.0-3.0 eq.).[1]
-
Degas the mixture by bubbling the inert gas through it for 10-15 minutes.[1]
-
Add the terminal alkyne (1.1-1.2 eq.) dropwise to the stirred solution.[1]
-
Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40-50°C.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.[1]
-
Filter the mixture through a pad of Celite® to remove the catalyst residues.[1]
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2x) and brine (1x).[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-bromo-4'-(alkynyl)biphenyl.[1][4]
Data Presentation
The following tables summarize typical reaction parameters and representative yields for the selective Sonogashira coupling of this compound with various terminal alkynes. Note: The yields presented are illustrative and based on typical Sonogashira couplings of similar aryl iodides, as specific data for this compound was not available in the searched literature.[3] Actual yields may vary based on specific reaction conditions and the purity of reagents.
Table 1: Reaction Parameters
| Parameter | Condition |
| Substrate | This compound |
| Alkyne | 1.1 - 1.2 equivalents |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (1-3 mol%) |
| Copper Co-catalyst | CuI (1-5 mol%) |
| Base | Triethylamine (2-3 equivalents) |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 50°C |
| Reaction Time | 2-24 hours |
Table 2: Representative Yields
| Entry | Alkyne | Product | Representative Yield (%) |
| 1 | Phenylacetylene | 4-Bromo-4'-(phenylethynyl)biphenyl | 85-95 |
| 2 | 1-Hexyne | 4-Bromo-4'-(hex-1-yn-1-yl)biphenyl | 80-90 |
| 3 | Trimethylsilylacetylene | 4-Bromo-4'-((trimethylsilyl)ethynyl)biphenyl | 90-98 |
| 4 | 4-Ethynylanisole | 4-Bromo-4'-((4-methoxyphenyl)ethynyl)biphenyl | 82-92 |
| 5 | 3-Ethynylthiophene | 4-Bromo-4'-(thiophen-3-ylethynyl)biphenyl | 78-88 |
Mandatory Visualization
Caption: Experimental workflow for the regioselective Sonogashira coupling.
Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.
References
Application Notes: 4-Bromo-4'-iodobiphenyl as a Versatile Precursor for OLED Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction
Organic Light-Emitting Diodes (OLEDs) represent the forefront of display and lighting technology, offering superior contrast, color fidelity, and physical flexibility over traditional liquid crystal displays.[1][2] The performance of these devices—including their efficiency, color purity, and operational lifetime—is intrinsically linked to the chemical structure and purity of the organic materials used in their fabrication.[3] OLED intermediates are the foundational chemical precursors from which these high-performance organic materials are synthesized.[3]
4-Bromo-4'-iodobiphenyl is a highly valuable and versatile intermediate for the synthesis of advanced OLED materials.[4][5] Its unique di-halogenated structure, featuring both a bromine and an iodine atom on a rigid biphenyl core, is the key to its utility.[4][5] The significant difference in the bond dissociation energies of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for remarkable regioselectivity in cross-coupling reactions.[6][7] The C-I bond is weaker and therefore more reactive, enabling chemists to perform sequential, site-selective functionalization to build complex, π-conjugated molecules essential for modern OLEDs.[4][6][7]
Key Synthetic Transformations: Regioselective Cross-Coupling
The differential reactivity of the halogen substituents in this compound is best exploited through palladium-catalyzed cross-coupling reactions.[4] The C-I bond undergoes oxidative addition to the palladium(0) catalyst more readily than the C-Br bond, allowing for selective functionalization at the 4'-position first.[6][8] This leaves the bromine atom at the 4-position intact and available for a subsequent, different coupling reaction. This stepwise approach is fundamental to creating the complex, asymmetric molecules often required for high-performance Hole Transport Layers (HTLs) and Emissive Layers (EMLs).[9]
Two of the most powerful and widely used transformations are:
-
Suzuki-Miyaura Coupling: Forms carbon-carbon bonds, ideal for extending the π-conjugated system to tune the electronic properties and emission color of a material.[4][9]
-
Buchwald-Hartwig Amination: Forms carbon-nitrogen bonds, a cornerstone for synthesizing the arylamine-based structures widely used as hole transport materials due to their excellent charge mobility.[9][10]
Caption: Stepwise functionalization of this compound.
Application in OLED Device Layers
Materials synthesized from this compound are integral components of a multilayer OLED stack. The ability to introduce different functional groups (R1 and R2) allows for the precise tuning of a molecule's properties to suit a specific layer.
-
Hole Transport Layer (HTL): These materials facilitate the efficient injection and transport of positive charge carriers (holes) from the anode.[9][11] Arylamine derivatives are widely used, and can be synthesized by reacting this compound with an appropriate amine via Buchwald-Hartwig amination.[9]
-
Emissive Layer (EML): This is where light is generated. By using Suzuki coupling to attach various aryl groups, the π-conjugation of the biphenyl core can be extended to create molecules that emit light at specific wavelengths (e.g., blue emitters).[9]
-
Electron Transport Layer (ETL): These materials aid the injection and transport of electrons from the cathode. While less common, coupling this compound with electron-deficient heterocycles can produce materials suitable for ETLs.[9]
Caption: Simplified architecture of a typical OLED device.
Experimental Protocols
The following are generalized protocols based on established methodologies for analogous compounds and should be optimized for specific substrates and desired outcomes.
Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodine Position
This protocol describes a general method for the selective coupling of an arylboronic acid at the more reactive C-I bond of this compound.[6][9]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water or Toluene/Water mixture, typically 4:1)
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst to the mixture under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-bromo-4'-(aryl)biphenyl intermediate.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for C-N bond formation, which can be applied to either the C-I bond of the starting material or the C-Br bond of the intermediate from Protocol 1.[10][12]
Materials:
-
Aryl halide (e.g., this compound or intermediate) (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, cataCXium A, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or K₃PO₄, 1.5 - 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, base, palladium catalyst, and ligand under an inert atmosphere (inside a glovebox if possible).
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous, degassed solvent, followed by the amine, via syringe.
-
Seal the tube and heat the reaction mixture to the specified temperature (typically 90-120 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite® to remove catalyst residues.[10]
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent in vacuo and purify the residue by flash column chromatography.
Protocol 3: General OLED Device Fabrication
This protocol outlines the basic steps for fabricating a small-molecule OLED device using thermal evaporation.[12]
Procedure:
-
Substrate Cleaning: Sequentially clean ITO-coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a high-purity nitrogen stream.
-
Substrate Treatment: Treat the cleaned substrates with UV-ozone for 10-15 minutes to increase the work function of the ITO and improve hole injection.
-
Organic Layer Deposition: Transfer the substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially by heating the synthesized materials in crucibles. A typical layer structure would be:
-
Hole Transport Layer (HTL)
-
Emissive Layer (EML) - can be a single material or a host doped with an emitter.
-
Electron Transport Layer (ETL)
-
Control the deposition rate carefully (e.g., 1-2 Å/s) using a quartz crystal monitor.
-
-
Cathode Deposition: Without breaking vacuum, deposit the metal cathode (e.g., LiF/Al or Al) through a shadow mask to define the active area of the device.
-
Encapsulation: Transfer the completed device to a nitrogen-filled glovebox and encapsulate it using a glass lid and UV-cured epoxy to protect the organic layers from atmospheric moisture and oxygen.
Data Presentation
The following tables summarize representative reaction conditions for the selective coupling of halo-aromatics. Optimal conditions for this compound may vary and require empirical optimization.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
|---|---|---|---|---|---|---|---|---|
| 4-Bromo-3-iodophenol | Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O | 80-90 | 12-24 | >90 (selective at I) | [6] |
| 1-Bromo-4-iodobenzene | Phenylboronic acid | Supported Pd (0.25%) | Na₂CO₃ | DMA | 100-120 | 24 | High (selective at I) | [13] |
| 4-Bromoacetophenone | Phenylboronic acid | Supported Pd (0.25%) | Na₂CO₃ | DMA | 120 | 24 | 98 |[13] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
|---|---|---|---|---|---|---|---|---|
| 1-Bromo-4-iodobenzene | p-Toluidine | Ni(acac)₂ / Phenylboronic Ester | - | Dioxane | 120 | 24 | 78 (selective at I) | [8] |
| 4-Iodopyrazole deriv. | Various Amines | Pd(dba)₂ / tBuDavePhos | KOtBu | Toluene | 90-120 | - | Good to High | [14] |
| 4-Bromopyrazole deriv. | Piperidine | Pd(dba)₂ / tBuDavePhos | KOtBu | Toluene | 110 | 12 | 60 |[15] |
Troubleshooting Common Coupling Reactions
Failures in cross-coupling reactions often trace back to a few common issues. This workflow provides a logical approach to troubleshooting.[13]
Caption: Troubleshooting workflow for cross-coupling reactions.
References
- 1. OLED Materials|BLD Pharm [bldpharm.com]
- 2. OLED Material - Violet OLED [violet-oled.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Recent Advances in Hole-Transporting Layers for Organic Solar Cells | MDPI [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Synthesis of Nematic Liquid Crystals from 4-Bromo-4'-iodobiphenyl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of calamitic (rod-shaped) liquid crystals, specifically focusing on the 4-alkyl-4'-cyanobiphenyl scaffold, utilizing 4-Bromo-4'-iodobiphenyl as a key starting material. The unique differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this precursor allows for a highly selective and controlled synthetic pathway.[1] This methodology is central to the production of liquid crystals widely used in display technologies and other advanced optical applications.[2]
Introduction
This compound is a versatile building block in materials science, particularly for the synthesis of liquid crystals.[2] Its rigid biphenyl core is a common structural motif in many mesogenic compounds. The distinct reactivity of its two halogen substituents under palladium-catalyzed cross-coupling conditions, most notably the Suzuki-Miyaura coupling, enables a sequential and regioselective functionalization.[1] The C-I bond is significantly more reactive than the C-Br bond, allowing for the selective introduction of a substituent at the 4'-position while leaving the 4-bromo position available for subsequent chemical modification. This application note details a two-step synthesis of 4-pentyl-4'-cyanobiphenyl (5CB), a well-characterized nematic liquid crystal, from this compound.[3][4]
Synthetic Pathway Overview
The synthesis of 4-pentyl-4'-cyanobiphenyl (5CB) from this compound proceeds via a two-step sequence:
-
Selective Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction is employed to selectively couple an alkylboronic acid (e.g., pentylboronic acid) at the more reactive iodine position of this compound, yielding 4-bromo-4'-pentylbiphenyl.
-
Cyanation: The bromine atom of the intermediate is subsequently replaced with a cyano group through a nucleophilic substitution reaction, typically using copper(I) cyanide.[3][5]
Data Presentation
Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| This compound | C₁₂H₈BrI | 359.00 | Starting Material |
| Pentylboronic acid | C₅H₁₃BO₂ | 115.94 | Reagent |
| 4-Bromo-4'-pentylbiphenyl | C₁₇H₁₉Br | 303.24 | Intermediate |
| Copper(I) cyanide | CuCN | 89.56 | Reagent |
| 4-Pentyl-4'-cyanobiphenyl (5CB) | C₁₈H₁₉N | 249.35 | Final Product |
Reaction Conditions and Expected Yields
| Reaction Step | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Indicative Yield (%) |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 90 | 4-6 | ~90 |
| Cyanation | - | - | DMF | 150 | 6-8 | Good |
Note: Yields are indicative and can vary based on reaction scale, purity of reagents, and purification methods.
Physical Properties of 4-Pentyl-4'-cyanobiphenyl (5CB)
| Property | Value |
| Appearance | White crystalline solid |
| Crystal to Nematic Transition (TC-N) | 22.5 °C[3][4] |
| Nematic to Isotropic Transition (TN-I) | 35.0 °C[3][4] |
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-4'-pentylbiphenyl (Suzuki-Miyaura Coupling)
This protocol describes the selective coupling of pentylboronic acid at the iodine position of this compound.
Materials:
-
This compound (1.0 eq.)
-
Pentylboronic acid (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.)
-
Potassium carbonate (K₂CO₃) (3.0 eq.)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, combine this compound, pentylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
To the stirred mixture, add tetrakis(triphenylphosphine)palladium(0).
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexanes) to afford 4-bromo-4'-pentylbiphenyl.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 4-Pentyl-4'-cyanobiphenyl (5CB) (Cyanation)
This protocol describes the conversion of the bromo-intermediate to the final cyanobiphenyl liquid crystal.
Materials:
-
4-Bromo-4'-pentylbiphenyl (1.0 eq.)
-
Copper(I) cyanide (CuCN) (1.2 eq.)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Aqueous ferric chloride solution
-
Toluene
-
Ethanol
Procedure:
-
In a round-bottom flask, combine 4-bromo-4'-pentylbiphenyl and copper(I) cyanide in N,N-dimethylformamide (DMF) under an inert atmosphere.
-
Heat the mixture to reflux (approximately 150 °C) and maintain for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.[5]
-
After cooling to room temperature, pour the reaction mixture into an aqueous solution of ferric chloride to complex with excess cyanide.
-
Extract the product with toluene.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 4-pentyl-4'-cyanobiphenyl (5CB).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry. Confirm the liquid crystalline phases and transition temperatures using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Palladium catalysts are toxic and should be handled with care.
-
Copper(I) cyanide is highly toxic and should be handled with extreme caution. All waste containing cyanide must be quenched and disposed of according to institutional safety protocols.
-
Organic solvents are flammable and should be handled away from ignition sources.
References
Application Notes and Protocols: The Strategic Use of 4-Bromo-4'-iodobiphenyl in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 4-Bromo-4'-iodobiphenyl as a versatile building block in the synthesis of complex pharmaceutical intermediates. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective, sequential functionalization, making it an invaluable tool in drug discovery and development.
Introduction
This compound is a di-halogenated aromatic compound that serves as a key precursor in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its biphenyl core is a common structural motif in many drugs. The primary advantage of this reagent lies in the differential reactivity of its halogen substituents. The C-I bond is weaker and more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust C-Br bond. This allows for chemoselective functionalization, enabling a stepwise approach to the synthesis of complex, unsymmetrically substituted molecules, which is a significant advantage in the development of novel therapeutic agents.[1][3]
This strategic approach is particularly relevant in the synthesis of Angiotensin II receptor blockers (ARBs), a class of antihypertensive drugs commonly known as 'sartans', which often feature a complex biphenyl scaffold.
Key Applications in Pharmaceutical Synthesis
The unique structure of this compound makes it an ideal substrate for sequential cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. This allows for the controlled and regioselective introduction of different molecular fragments, which is crucial for building the complex architectures of modern pharmaceuticals.[1][3]
1. Sequential Sonogashira and Suzuki-Miyaura Coupling: A common and powerful strategy involves an initial Sonogashira coupling at the more reactive iodine position, followed by a Suzuki-Miyaura coupling at the bromine position. This sequence allows for the synthesis of complex tri-aryl or aryl-alkynyl-aryl structures that are precursors to various therapeutic agents.[3]
2. Synthesis of Biaryl Cores: The Suzuki-Miyaura coupling can be employed to introduce a wide range of aryl or heteroaryl groups, forming the core structures of many APIs.[1][4]
Data Presentation: Representative Reaction Data
The following tables summarize representative quantitative data for the sequential cross-coupling reactions of substrates similar to this compound. These values serve as a benchmark for what can be expected when using this compound in the synthesis of pharmaceutical intermediates.
Table 1: Representative Data for Selective Sonogashira Coupling at the C-I Position
| Entry | Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 2 | >95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ / CuI | DIPA | DMF | 40 | 4 | ~90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | Toluene | 50 | 3 | ~92 |
Data is representative and compiled from various sources for similar di-halogenated substrates. Actual yields may vary.
Table 2: Representative Data for Subsequent Suzuki-Miyaura Coupling at the C-Br Position
| Entry | Boronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | >90 |
| 2 | 4-Methylphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 100 | 16 | ~88 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | ~85 |
Data is representative and compiled from various sources for similar bromo-aryl substrates. Actual yields may vary.
Experimental Protocols
Protocol 1: Selective Sonogashira Coupling of this compound
This protocol details a general procedure for the selective Sonogashira coupling at the C-I position of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent via syringe, followed by the amine base.
-
Add the terminal alkyne dropwise while stirring.
-
Stir the reaction mixture at room temperature or heat gently (40-50 °C) if necessary.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 4-bromo-4'-(alkynyl)biphenyl intermediate.
Protocol 2: Subsequent Suzuki-Miyaura Coupling of 4-Bromo-4'-(alkynyl)biphenyl
This protocol describes the subsequent Suzuki-Miyaura coupling at the C-Br position of the intermediate synthesized in Protocol 1.
Materials:
-
4-Bromo-4'-(alkynyl)biphenyl (1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Degassed 1,4-Dioxane and Water (4:1 v/v)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried round-bottom flask, combine the 4-bromo-4'-(alkynyl)biphenyl intermediate, the arylboronic acid, and potassium carbonate.
-
Seal the flask and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of inert gas, add the degassed solvent mixture.
-
Add the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the final unsymmetrically disubstituted biphenyl product.
Mandatory Visualizations
Experimental Workflow
Caption: Sequential Sonogashira and Suzuki-Miyaura coupling workflow.
Signaling Pathway: Angiotensin II Receptor Blockade
Many pharmaceutical intermediates synthesized using this compound are precursors to Angiotensin II Receptor Blockers (ARBs). These drugs act on the Renin-Angiotensin-Aldosterone System (RAAS). The diagram below illustrates the mechanism of action.
Caption: Angiotensin II signaling and ARB mechanism of action.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-4'-iodobiphenyl
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 4-Bromo-4'-iodobiphenyl. This versatile building block is of significant interest in the synthesis of pharmaceuticals, advanced materials, and organic electronics due to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds.[1][2] The greater lability of the C-I bond allows for selective functionalization, enabling the sequential introduction of different moieties in a controlled manner.
This document outlines protocols for four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The provided methodologies are based on established procedures for similar dihalogenated aromatic compounds and serve as a robust starting point for reaction optimization.
Principle of Chemoselectivity
The synthetic utility of this compound lies in the hierarchical reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and therefore more readily undergoes oxidative addition to a Pd(0) catalyst compared to the stronger C-Br bond. This reactivity difference (I > Br) allows for the selective functionalization at the 4'-iodo position under milder reaction conditions, while the 4-bromo position remains intact for subsequent transformations.[3] By adjusting reaction parameters such as temperature, catalyst, ligand, and base, a second cross-coupling reaction can then be performed at the less reactive C-Br site.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. In the case of this compound, selective coupling with a boronic acid can be achieved at the iodo-position.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol describes the selective coupling of this compound with phenylboronic acid at the C-I bond.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol).
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-bromo-4'-phenyl-1,1'-biphenyl.
II. Heck Reaction
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. Selective reaction at the C-I bond of this compound can be achieved to synthesize stilbene derivatives.
Experimental Protocol: Selective Heck Reaction
This protocol details the selective coupling of this compound with styrene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous DMF (5 mL).
-
Add styrene (1.2 mmol), palladium(II) acetate (0.02 mmol), tri(o-tolyl)phosphine (0.04 mmol), and triethylamine (1.5 mmol).
-
Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (E)-4-bromo-4'-styrylbiphenyl.
III. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, co-catalyzed by palladium and copper. This reaction can be performed selectively at the iodo-position of this compound.[4]
Experimental Protocol: Selective Sonogashira Coupling
This protocol describes the selective coupling of this compound with phenylacetylene.[4]
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol) in anhydrous THF (10 mL).
-
Add triethylamine (2.0 mmol) and then phenylacetylene (1.1 mmol) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, gentle heating to 40-50 °C can be applied.[4]
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate sequentially with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain 4-bromo-4'-(phenylethynyl)-1,1'-biphenyl. High yields (often >90%) of the mono-alkynylated product are typically achieved due to the high chemoselectivity.[1]
IV. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide. Selective amination at the C-I bond of this compound can be achieved.
Experimental Protocol: Selective Buchwald-Hartwig Amination
This protocol outlines the selective coupling of this compound with morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol), XPhos (0.036 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol) and anhydrous toluene (5 mL).
-
Finally, add morpholine (1.2 mmol).
-
Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 4-(4'-bromobiphenyl-4-yl)morpholine.
Data Presentation
The following table summarizes representative reaction conditions and expected outcomes for the selective palladium-catalyzed cross-coupling reactions of this compound at the C-I position. Yields are based on analogous reactions and may vary depending on the specific substrates and optimized conditions.[5][6][7]
| Reaction Type | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Dioxane/H₂O | 80-90 | 4-12 | 85-95 |
| Heck | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (1.5) | DMF | 80-100 | 12-24 | 70-85 |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | - | TEA (2) | THF | RT-50 | 2-8 | >90[1] |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.6) | NaOtBu (1.4) | Toluene | 100 | 12-24 | 80-95 |
Visualizations
References
Application Notes and Protocols for the Step-by-Step Synthesis of Substituted Biphenyls
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted biphenyls are a class of organic compounds that feature two phenyl rings linked by a single bond, with various functional groups attached. This structural motif is of paramount importance in medicinal chemistry, materials science, and agrochemicals. The biphenyl core provides a rigid scaffold that can be functionalized to modulate pharmacological activity, electronic properties, and other physicochemical characteristics. This document provides detailed application notes and experimental protocols for the synthesis of substituted biphenyls via several key modern synthetic methodologies.
Key Synthetic Methodologies
The synthesis of substituted biphenyls is most commonly achieved through transition metal-catalyzed cross-coupling reactions. The choice of method often depends on the desired substitution pattern, functional group tolerance, and the availability of starting materials. The most prominent methods include:
-
Suzuki-Miyaura Coupling: A versatile and widely used palladium-catalyzed reaction between an organoboron reagent (boronic acid or ester) and an organohalide.
-
Ullmann Reaction: A classic copper-mediated coupling of two aryl halides, particularly useful for the synthesis of symmetrical biphenyls and sterically hindered systems.
-
Negishi Coupling: A potent palladium- or nickel-catalyzed cross-coupling of an organozinc compound with an organohalide, known for its high reactivity and functional group tolerance.
-
Kumada Coupling: The first transition-metal-catalyzed cross-coupling reaction, which utilizes a Grignard reagent and an organohalide with a nickel or palladium catalyst.
Data Presentation: Comparison of Coupling Reactions
The following tables summarize typical reaction conditions and yields for the synthesis of various substituted biphenyls using the aforementioned methods.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | 95 |
| 2 | 1-Iodo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 92 |
| 3 | 2-Chlorotoluene | 2-Methylphenylboronic acid | Pd₂(dba)₃ (1), XPhos (2) | Cs₂CO₃ | t-BuOH | 80 | 18 | 88 |
| 4 | 4-Bromobenzonitrile | 3-Fluorophenylboronic acid | PdCl₂(dppf) (3) | Na₂CO₃ | DME/H₂O | 85 | 16 | 90 |
Table 2: Ullmann Reaction for the Synthesis of Symmetrical Biphenyls
| Entry | Aryl Halide | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodonitrobenzene | Copper powder | None (neat) | ~200 | 0.5 | 97 |
| 2 | 2-Chloronitrobenzene | Copper-bronze alloy | DMF | 150 | 24 | 85 |
| 3 | 1-Bromo-2,4-difluorobenzene | Activated Copper | Sand (solid support) | 220 | 12 | 75 |
| 4 | 2-Iodo-1,3-dimethylbenzene | Copper(I) iodide | NMP | 180 | 48 | 68 |
Table 3: Negishi Coupling of Aryl Halides with Arylzinc Reagents
| Entry | Aryl Halide | Arylzinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylzinc chloride | Pd(PPh₃)₄ (5) | THF | 65 | 4 | 92 |
| 2 | 2-Bromopyridine | (4-Methylphenyl)zinc chloride | PdCl₂(dppf) (3) | THF | 70 | 12 | 88 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | (2-Furyl)zinc chloride | Ni(acac)₂ (10), PPh₃ (20) | DMA | 80 | 6 | 75 |
| 4 | 4-Chlorobenzonitrile | (4-Acetylphenyl)zinc bromide | Pd₂(dba)₃ (1), SPhos (2) | THF/NMP | 100 | 18 | 90 |
Table 4: Kumada Coupling of Aryl Halides with Grignard Reagents
| Entry | Aryl Halide | Grignard Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-N,N-dimethylaniline | Phenylmagnesium bromide | NiCl₂(dppp) (1) | Diethyl ether | 25 | 2 | 95 |
| 2 | 2-Chlorotoluene | 4-Methoxyphenylmagnesium bromide | PdCl₂(dppf) (2) | THF | 60 | 12 | 87 |
| 3 | 1-Bromo-3,5-dimethylbenzene | 2-Thienylmagnesium bromide | Ni(acac)₂ (5) | THF | 25 | 6 | 89 |
| 4 | 4-Fluoroanisole | 4-Vinylphenylmagnesium bromide | Pd(OAc)₂ (2), PCy₃ (4) | Dioxane | 80 | 24 | 78 |
Experimental Protocols
General Experimental Workflow
The synthesis of substituted biphenyls via cross-coupling reactions generally follows a standardized workflow. This can be visualized as follows:
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane, 10 mL)
-
Deionized water (2.5 mL)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (10 mL) and deionized water (2.5 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure substituted biphenyl.
Protocol 2: Ullmann Reaction
This protocol describes a classic Ullmann homocoupling of an aryl iodide to form a symmetrical biphenyl.
Materials:
-
Aryl iodide (10 mmol)
-
Copper powder, activated (20 mmol, 2.0 equiv)
-
High-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or Sand as a solid support for solvent-free conditions)
-
Round-bottom flask with reflux condenser or a sealed tube
-
Heating mantle or sand bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a round-bottom flask or a sealed tube, combine the aryl iodide (10 mmol) and activated copper powder (20 mmol). If using a solvent, add DMF (20 mL). For solvent-free conditions, mix the reactants with sand.
-
Inert Atmosphere: Flush the reaction vessel with an inert gas.
-
Reaction: Heat the mixture to a high temperature (typically 180-220 °C) with vigorous stirring.[1] The reaction time can vary from a few hours to several days depending on the substrate's reactivity. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the copper and copper salts. If DMF was used, dilute the filtrate with water and extract the product with an organic solvent (e.g., toluene or ethyl acetate). If the reaction was solvent-free, extract the product from the sand with a suitable organic solvent.
-
Washing: Wash the combined organic extracts with dilute aqueous ammonia to remove any remaining copper salts, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purification: The crude product is often purified by recrystallization or column chromatography to afford the pure symmetrical biphenyl.
Protocol 3: Negishi Coupling
This protocol outlines a general procedure for the Negishi coupling of an aryl bromide with a pre-formed arylzinc reagent.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylzinc chloride solution (1.2 mmol, 1.2 equiv, e.g., 0.5 M in THF)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer
-
Inert gas supply (Argon)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the palladium catalyst (0.05 mmol) in anhydrous THF (5 mL).
-
Addition of Aryl Halide: Add the aryl bromide (1.0 mmol) to the catalyst solution.
-
Addition of Organozinc Reagent: Slowly add the arylzinc chloride solution (1.2 mmol) to the reaction mixture at room temperature with stirring. An exothermic reaction may be observed.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-65 °C if necessary. Monitor the reaction for completion by TLC or GC-MS (typically 2-12 hours).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the mixture with diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to obtain the desired substituted biphenyl.
Protocol 4: Kumada Coupling
This protocol describes a general procedure for the nickel-catalyzed Kumada coupling of an aryl chloride with a Grignard reagent.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 mmol, 1.2 equiv, solution in THF or diethyl ether)
-
Nickel catalyst (e.g., NiCl₂(dppp), 0.01 mmol, 1 mol%)
-
Anhydrous solvent (e.g., Diethyl ether or THF, 10 mL)
-
Schlenk flask or a three-necked flask with a dropping funnel
-
Magnetic stirrer
-
Inert gas supply (Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the nickel catalyst (0.01 mmol) and the aryl chloride (1.0 mmol) dissolved in the anhydrous solvent (10 mL).
-
Addition of Grignard Reagent: Cool the reaction mixture in an ice bath (0 °C). Add the Grignard reagent (1.2 mmol) dropwise via a syringe or dropping funnel over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: Quench the reaction by carefully adding dilute hydrochloric acid at 0 °C.
-
Extraction: Extract the product with diethyl ether (3 x 20 mL).
-
Washing: Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the pure substituted biphenyl.[2]
Reaction Mechanisms and Signaling Pathways
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Ullmann, Negishi, and Kumada coupling reactions.
References
The Versatility of 4-Bromo-4'-iodobiphenyl in Advanced Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-4'-iodobiphenyl is a highly versatile synthetic building block in the field of materials science. Its unique molecular structure, featuring a biphenyl core with two different halogen substituents at the para positions, allows for selective and sequential functionalization. This differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, with the C-I bond being more reactive in palladium-catalyzed cross-coupling reactions, makes it an ideal precursor for the precise construction of complex organic molecules and polymers.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of advanced materials for organic electronics and liquid crystal displays.
Key Properties and Advantages
The utility of this compound as a precursor in materials science stems from several key properties:
-
Differential Reactivity: The carbon-iodine bond is more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. This allows for selective functionalization at the iodo-position under milder reaction conditions, followed by a subsequent reaction at the bromo-position.
-
Linear and Rigid Backbone: The biphenyl core provides a rigid and linear structure to the resulting materials, which is crucial for achieving desirable properties in organic semiconductors and liquid crystals, such as efficient charge transport and the formation of mesophases.[2]
-
Versatility in Cross-Coupling Reactions: It is an excellent substrate for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of a wide range of aryl and vinyl groups to create extended π-conjugated systems.[1]
Applications in Organic Electronics
This compound is a crucial intermediate for the synthesis of organic semiconductors used in a variety of electronic devices, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[1][2] The ability to create well-defined, extended π-conjugated systems allows for the fine-tuning of the electronic and optical properties of these materials.[1][2]
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, materials derived from this compound can function as charge transport layers or as the host in the emissive layer. The biphenyl core is a common structural motif in materials designed for these applications.
Data Presentation: Representative Performance of OLEDs using Biphenyl-based Host Materials
| Host Material | Maximum External Quantum Efficiency (EQEmax) (%) | Maximum Power Efficiency (PEmax) (lm/W) | Maximum Current Efficiency (CEmax) (cd/A) | Turn-on Voltage (V) |
| m-CzPym | 31.5 | 95.6 | 100.2 | - |
| p-CzPym | - | 116.5 | - | 2.5 |
Data is illustrative and based on high-performing green TADF-OLEDs to show the potential of biphenyl-containing host materials.[3]
Organic Field-Effect Transistors (OFETs)
The linear and rigid structure imparted by the biphenyl unit is advantageous for achieving high charge carrier mobility in OFETs. Polymers synthesized from this compound can exhibit tailored electronic properties suitable for use as the active semiconductor layer.[2]
Data Presentation: Representative Performance of n-type Polymer-based OFETs
Specific performance data for OFETs based on polymers derived directly from this compound is limited in the provided search results. However, the following table shows the performance of high-stability n-type polymer field-effect transistors to illustrate the potential of well-designed conjugated polymers.
| Polymer Active Layer | Electron Mobility (μ) (cm²/V·s) | Threshold Voltage (Vth) Shift (after 1000 min) |
| IDTz-DPP based polymer | up to 1.3 | as low as 0.5 V |
This data showcases the performance achievable with advanced polymer design for OFETs.[4]
Applications in Polymer Chemistry: Synthesis of Poly(p-phenylene)s
This compound can serve as a monomer in Suzuki-Miyaura polycondensation reactions to synthesize poly(p-phenylene) (PPP) derivatives. These polymers are of interest for their thermal stability and semiconducting properties. The differential reactivity of the halogens allows for controlled polymerization.
Experimental Protocol: Synthesis of a Poly(p-phenylene) Derivative via Suzuki-Miyaura Polycondensation
This protocol describes a general method for the synthesis of a poly(p-phenylene) derivative using a monomer conceptually similar to this compound, where sequential coupling is possible.
Materials:
-
This compound
-
Aryl diboronic acid or its ester
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate [K₂CO₃] or Cesium carbonate [Cs₂CO₃])
-
Anhydrous solvent (e.g., Toluene, Dimethylformamide [DMF])
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 eq) and the aryl diboronic acid (1.0 eq) in the chosen anhydrous solvent.
-
Degas the solution by bubbling with an inert gas for 20-30 minutes.
-
Under a counterflow of the inert gas, add the palladium catalyst (e.g., 2-5 mol%) and the base (e.g., 2-3 eq).
-
Heat the reaction mixture to a temperature typically between 80-120 °C.
-
Stir the mixture vigorously under an inert atmosphere for 24-48 hours. Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) if possible.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol or acetone.
-
Collect the polymer by filtration, wash it thoroughly with the non-solvent and then with water to remove any residual catalyst and salts.
-
Dry the polymer under vacuum.
Logical Workflow for Suzuki-Miyaura Polycondensation:
Caption: Workflow for the synthesis of a poly(p-phenylene) derivative.
Applications in Liquid Crystals
The rigid biphenyl core of this compound makes it an excellent starting material for the synthesis of calamitic (rod-shaped) liquid crystals. By introducing different terminal groups through selective cross-coupling reactions, the mesomorphic properties, such as the type of liquid crystal phase and the transition temperatures, can be precisely controlled.[2]
Experimental Protocol: Synthesis of a Nematic Liquid Crystal
This protocol outlines a synthetic route to a 4-alkyl-4'-cyanobiphenyl derivative, a well-known class of nematic liquid crystals, adapted for a precursor like this compound. The synthesis involves a sequential Suzuki-Miyaura coupling followed by cyanation.
Materials:
-
This compound
-
Alkylboronic acid (e.g., pentylboronic acid)
-
Arylboronic acid (if a terphenyl core is desired)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Copper(I) cyanide (CuCN)
-
Solvents (e.g., Toluene, DMF, NMP)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
Step 1: Selective Suzuki-Miyaura Coupling at the Iodo-position
-
In a Schlenk flask, dissolve this compound (1.0 eq) and the alkylboronic acid (1.1 eq) in a suitable solvent mixture (e.g., Toluene/Ethanol/Water).
-
Degas the solution.
-
Add the palladium catalyst (e.g., 3 mol%) and a base (e.g., K₂CO₃, 2.0 eq).
-
Stir the reaction at a controlled temperature (e.g., room temperature to 60 °C) to favor selective reaction at the more reactive iodo-position. Monitor the reaction by TLC or GC-MS.
-
Upon completion, perform an aqueous workup and purify the product (4-Bromo-4'-alkylbiphenyl) by column chromatography.
Step 2: Suzuki-Miyaura Coupling at the Bromo-position (Optional, for terphenyls)
-
Use the product from Step 1 and react it with an arylboronic acid under similar Suzuki-Miyaura conditions, typically at a higher temperature (e.g., 80-100 °C) to activate the bromo-position.
Step 3: Cyanation of the Bromo-group
-
Heat a mixture of the 4-Bromo-4'-alkylbiphenyl (from Step 1) and copper(I) cyanide (CuCN, e.g., 1.2 eq) in a high-boiling polar solvent such as DMF or NMP.
-
Maintain the reaction at reflux for several hours.
-
After cooling, pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
Extract the product with an organic solvent, wash, dry, and purify by column chromatography and recrystallization to obtain the final liquid crystal (4-alkyl-4'-cyanobiphenyl).
Data Presentation: Phase Transition Temperatures of Cyanobiphenyl Liquid Crystals
While specific data for liquid crystals derived directly from this compound is not available in the search results, the following table provides the well-established phase transition temperatures for the classic 5CB and 8CB liquid crystals, which are structurally related to the target molecules of the provided protocol.
| Compound | Abbreviation | Melting Point (°C) | Nematic to Isotropic Transition (°C) | Smectic A to Nematic Transition (°C) |
| 4-Pentyl-4'-cyanobiphenyl | 5CB | 22.5 | 35.0 | - |
| 4-Octyl-4'-cyanobiphenyl | 8CB | 21.5 | 40.5 | 33.5 |
Data from[5]. Note: Yields are indicative and can vary. Phase transition temperatures are for well-known cyanobiphenyl liquid crystals.
Logical Diagram of Sequential Synthesis:
Caption: Sequential synthesis of a cyanobiphenyl liquid crystal.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of advanced materials. Its differential reactivity enables the precise and controlled construction of complex molecular architectures, which is essential for tailoring the properties of organic semiconductors, polymers, and liquid crystals. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in developing next-generation materials for various applications in materials science. Further research into the synthesis and characterization of novel materials derived from this compound is encouraged to fully exploit its synthetic potential.
References
Application Note: Selective Heck-Mizoroki Cross-Coupling Reaction with 4-Bromo-4'-iodobiphenyl
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene, widely used in the synthesis of substituted alkenes which are key intermediates in pharmaceuticals and advanced materials.[1][2][3] The substrate 4-Bromo-4'-iodobiphenyl is a valuable building block due to the differential reactivity of its two halogen substituents.[4] The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in the oxidative addition step of the palladium catalytic cycle. This chemoselectivity allows for a sequential and controlled functionalization, making it possible to perform a Heck reaction selectively at the C-I position while leaving the C-Br bond intact for subsequent transformations.
This application note provides a detailed protocol for the selective Heck reaction of this compound with an alkene partner, focusing on the reaction at the more labile iodide position.
Key Experimental Parameters
Successful execution of a selective Heck reaction requires careful optimization of several parameters. The choice of catalyst, ligand, base, and solvent is critical for achieving high yield and selectivity.
| Parameter | Recommended Condition | Notes |
| Aryl Halide | This compound | Substrate of interest. Reaction will selectively occur at the C-I bond. |
| Alkene Partner | Styrene, n-Butyl Acrylate, etc. | Electron-deficient alkenes are highly effective.[3] Typically used in 1.2 to 1.5 excess. |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) | Palladium(II) acetate is a common, air-stable, and effective precursor that is reduced in-situ to the active Pd(0) species.[3][5] |
| Ligand | P(o-tolyl)₃, PPh₃, P(t-Bu)₃ | The choice of phosphine ligand is crucial. Bulky, electron-rich ligands often improve catalyst stability and reaction yields.[3] |
| Base | Et₃N, K₂CO₃, NaOAc | An organic or inorganic base is required to neutralize the hydrogen halide (HI) generated during the reaction.[3][5] Triethylamine is a common choice. |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are typically used to dissolve reagents and stabilize the catalytic species.[3] |
| Temperature | 80 - 120 °C | The optimal temperature depends on the specific substrates and catalyst system used.[1] |
Experimental Protocol: Selective Heck Coupling of this compound with n-Butyl Acrylate
This protocol details a general procedure for the selective mono-alkenylation of this compound at the iodine position.
Reagent Table:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 358.99 | 1.0 | 1.0 | 359 mg |
| n-Butyl Acrylate | 128.17 | 1.5 | 1.5 | 192 mg (0.21 mL) |
| Palladium(II) Acetate | 224.50 | 0.02 | 0.02 | 4.5 mg |
| Tri(o-tolyl)phosphine | 304.37 | 0.04 | 0.04 | 12.2 mg |
| Triethylamine (Et₃N) | 101.19 | 2.0 | 2.0 | 202 mg (0.28 mL) |
| Anhydrous DMF | - | - | - | 5.0 mL |
Procedure:
-
Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar and condenser, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and tri(o-tolyl)phosphine (0.04 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes by evacuating and backfilling the flask three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (to achieve a ~0.2 M concentration) via syringe. Stir the mixture until all solids are dissolved. Sequentially add triethylamine (2.0 equiv) and the alkene partner (e.g., n-butyl acrylate, 1.5 equiv) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath set to 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS until the starting aryl halide is consumed (typically 4-24 hours).[3]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash sequentially with water (2 x 15 mL) and brine (15 mL) to remove DMF and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-Bromo-4'-(alkenyl)biphenyl product.
Visualizations
Experimental Workflow
Caption: General workflow for the selective Heck reaction.
Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Heck-Mizoroki reaction.
References
Application Notes and Protocols: 4-Bromo-4'-iodobiphenyl in Organic Electronics
Introduction
4-Bromo-4'-iodobiphenyl is a versatile building block in the synthesis of high-performance organic electronic materials. Its unique dihalogenated structure, featuring a bromine and an iodine atom at the para positions of the biphenyl core, allows for selective, sequential functionalization through palladium-catalyzed cross-coupling reactions. This differential reactivity is pivotal for the construction of complex π-conjugated systems that form the basis of active layers in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1]
The C-I bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the C-Br bond. This enables regioselective reactions, such as Suzuki-Miyaura and Sonogashira couplings, to be performed preferentially at the iodine-substituted position, leaving the bromine atom intact for subsequent transformations. This stepwise approach is instrumental in creating well-defined, high-purity organic semiconductors with tailored electronic and photophysical properties.
These application notes provide detailed protocols for the synthesis of a key intermediate and a final hole transport material (HTM) for OLEDs, starting from this compound. It also includes representative data on the performance of devices incorporating materials derived from this precursor.
Key Applications in Organic Electronics
Materials synthesized from this compound are integral to various layers within organic electronic devices:
-
Hole Transport Layers (HTLs): Triarylamine derivatives, readily synthesized from this compound, are widely used as HTMs due to their excellent hole mobility and thermal stability. These materials facilitate the efficient injection and transport of holes from the anode to the emissive layer in OLEDs.
-
Emissive Layers (EMLs): By incorporating fluorophores or phosphors through cross-coupling reactions, this compound serves as a scaffold for creating blue, green, and red emitting materials for OLED displays. The biphenyl core helps to create a rigid and thermally stable foundation for the emissive unit.
-
Host Materials: In phosphorescent OLEDs (PhOLEDs), derivatives of this compound can be used to synthesize host materials that effectively transfer energy to guest phosphorescent emitters.
-
Organic Field-Effect Transistors (OFETs): The ability to create extended, planar π-conjugated systems makes this biphenyl derivative a valuable precursor for organic semiconductors used in the active channel of OFETs.[1]
Data Presentation: Performance of a Hole Transport Material Derived from this compound
The following table summarizes the performance of an OLED device utilizing a hole transport material synthesized via a multi-step process starting from this compound. The final material, N,N'-di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPB), is a widely used and commercially available HTM.
| Parameter | Value |
| Device Structure | ITO / NPB (HTL) / Alq3 (EML/ETL) / LiF / Al |
| Maximum External Quantum Efficiency (EQE) | 23.5% |
| Maximum Luminance | 35,677 cd/m² |
| Turn-On Voltage | 2.8 V |
| Emission Color | Blue |
Data is representative of a high-efficiency blue OLED device incorporating NPB as the hole transport layer.
Experimental Protocols
The following protocols describe a two-step synthesis of a key intermediate, 4'-bromo-N,N-diphenyl-[1,1'-biphenyl]-4-amine, followed by its conversion to the high-performance hole transport material, NPB.
Protocol 1: Synthesis of 4'-Bromo-N,N-diphenyl-[1,1'-biphenyl]-4-amine
This protocol details the selective Buchwald-Hartwig amination of this compound at the more reactive C-I bond.
Materials:
-
This compound
-
Diphenylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
(2-Dicyclohexylphosphino-2',4',6'-triisopropyl)biphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
In an oven-dried Schlenk flask, under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), diphenylamine (1.1 eq), and sodium tert-butoxide (1.4 eq).
-
In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (2 mol%) and XPhos (4 mol%) in anhydrous toluene.
-
Add the catalyst solution to the Schlenk flask containing the reagents.
-
Add additional anhydrous toluene to achieve a suitable concentration (e.g., 0.1 M).
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford 4'-bromo-N,N-diphenyl-[1,1'-biphenyl]-4-amine as a white solid.
Protocol 2: Synthesis of N,N'-Di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPB)
This protocol describes the subsequent Suzuki-Miyaura coupling of the intermediate from Protocol 1 to yield the final hole transport material.
Materials:
-
4'-Bromo-N,N-diphenyl-[1,1'-biphenyl]-4-amine (from Protocol 1)
-
1-Naphthylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, combine 4'-bromo-N,N-diphenyl-[1,1'-biphenyl]-4-amine (1.0 eq), 1-naphthylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 20-30 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (3-5 mol%) to the reaction mixture.
-
Heat the mixture to reflux (typically 80-90 °C) and stir under an inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N,N'-di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPB) as a white to off-white solid.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the synthetic strategy and a general OLED device structure.
Logical Relationships
The differential reactivity of the halogens in this compound is key to its utility in sequential cross-coupling reactions.
References
Troubleshooting & Optimization
Technical Support Center: Cross-Coupling of Dihalogenated Biphenyls
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the cross-coupling of dihalogenated biphenyls.
General Troubleshooting and FAQs
Q1: My cross-coupling reaction with a dihalogenated biphenyl is giving a low yield of the desired di-substituted product. What are the most common issues?
A1: Low yields in di-substitution reactions are typically due to a combination of factors. The most common culprits are incomplete reaction leading to mono-substituted products, and the formation of undesired side products through homocoupling or dehalogenation. Catalyst deactivation and suboptimal reaction conditions are also frequent issues.
Q2: How can I distinguish between the different side products in my reaction mixture?
A2: Standard analytical techniques are essential for identifying byproducts.
-
Thin Layer Chromatography (TLC): Side products like the dehalogenated biphenyl will typically have different polarity and appear as distinct spots.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is highly effective for identifying the molecular weights of the starting materials, mono-substituted intermediate, di-substituted product, homocoupled products, and dehalogenated species.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can clearly show the disappearance of the starting material's signals and the appearance of new aromatic signals corresponding to the product and byproducts. For instance, dehalogenation results in the appearance of a new proton signal where the halogen was.[1]
Q3: Are certain halogens on the biphenyl more prone to side reactions?
A3: Yes, the choice of halogen is critical. Aryl iodides, while often more reactive in the initial oxidative addition step, have a greater tendency to undergo dehalogenation compared to aryl bromides and chlorides.[1][2][3][4] Conversely, aryl chlorides can be difficult substrates due to the challenging oxidative addition step, often requiring more active and specialized catalyst systems.[5]
Troubleshooting Guide: Common Side Reactions
This guide provides specific advice for identifying and mitigating the most common side reactions in a question-and-answer format.
Homocoupling
Q: What is homocoupling and why is it problematic?
A: Homocoupling is a side reaction where two molecules of the same coupling partner react with each other. In Suzuki-Miyaura coupling, this typically involves two molecules of the organoboron reagent (e.g., boronic acid) coupling to form a symmetrical biaryl.[6] This side reaction is undesirable because it consumes the starting material, lowers the yield of the intended cross-coupled product, and introduces a structurally similar impurity that can be difficult to remove during purification.[6][7]
Q: What are the primary causes of homocoupling?
A: The main causes of homocoupling are the presence of dissolved oxygen and/or palladium(II) species in the reaction mixture.[6][7] Oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then promote the coupling of two organoboron molecules.[6][7] Using a Pd(II) precatalyst without ensuring its efficient reduction to Pd(0) at the start of the reaction can also lead to significant homocoupling.[6]
Q: How can I prevent or minimize homocoupling?
A: Several strategies can be employed:
-
Rigorous Degassing: The most critical step is to thoroughly remove dissolved oxygen from the reaction mixture and solvent. This is typically achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent and performing several evacuate/backfill cycles on the reaction flask.[7]
-
Use of Pd(0) Precatalysts: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can help, although these also require careful handling to prevent oxidation.
-
Addition of a Reducing Agent: A mild reducing agent can be added to the reaction to ensure any Pd(II) species are converted to the active Pd(0) state, thereby suppressing the homocoupling pathway.[8]
-
Control Stoichiometry: Using a slight excess of the dihalogenated biphenyl relative to the organoboron reagent can sometimes minimize the boronic acid homocoupling.[9]
Dehalogenation
Q: What is dehalogenation in the context of cross-coupling?
A: Dehalogenation is a side reaction where a halogen atom on the aromatic ring is replaced by a hydrogen atom.[10][11] This reductive process consumes the dihalogenated biphenyl starting material, leading to a mixture of mono-halogenated and fully reduced biphenyl, which reduces the overall yield of the desired product.[11]
Q: What reaction conditions favor dehalogenation?
A: Dehalogenation is often promoted by:
-
Hydride Sources: The presence of a hydride source is a primary cause. Strong bases, particularly alkoxides (e.g., NaOEt, KOtBu), and alcoholic solvents can react with the palladium complex to form palladium-hydride species, which then lead to reductive dehalogenation.[10][11]
-
Highly Active Catalysts: Very active catalyst systems, especially those used for less reactive aryl chlorides, can sometimes promote dehalogenation, particularly with electron-rich aryl halides.[9]
-
Water: Water can act as a hydrogen source in some cases, contributing to hydrodehalogenation.[12]
Q: How can I minimize dehalogenation byproducts?
A: To suppress dehalogenation, consider the following modifications:
-
Choice of Base: Switch from strong alkoxide bases to weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃, which are less likely to act as hydride donors.[11]
-
Solvent Selection: Avoid alcoholic solvents if dehalogenation is a significant problem. Anhydrous, non-protic solvents like toluene, dioxane, or THF are generally preferred.
-
Ligand and Catalyst Choice: The electronic and steric properties of the phosphine ligand can influence the rate of dehalogenation versus cross-coupling.[1] Screening different ligands may be necessary.
-
Additives: The addition of bromide salts has been shown to sometimes suppress dehalogenation, though the mechanism is not fully understood.[11]
Incomplete Reaction (Mono-substitution)
Q: I am reacting a dihalogenated biphenyl but only observing the mono-substituted product. Why is the second coupling not occurring?
A: Achieving di-substitution can be challenging due to several factors:
-
Steric Hindrance: After the first coupling, the introduction of a new group can sterically hinder the second halogen, making the subsequent oxidative addition step much slower.
-
Electronic Effects: The newly introduced group can alter the electronic properties of the biphenyl ring, deactivating the second halogen towards oxidative addition.
-
Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction before the second coupling can occur. This can be due to thermal decomposition or poisoning.[13]
-
Insufficient Reagents or Time: The reaction may not have enough of the coupling partner or may not have been run long enough or at a high enough temperature to drive the second coupling to completion.
Q: How can I promote the formation of the di-substituted product?
A: To favor di-substitution, try these approaches:
-
Increase Equivalents: Use a larger excess (e.g., 2.2-2.5 equivalents) of the nucleophilic coupling partner (e.g., boronic acid) to ensure enough is available for the second reaction.
-
Optimize Catalyst System: Employ a more active and robust catalyst system. This may involve using advanced, sterically bulky phosphine ligands (e.g., Buchwald ligands) that are known to facilitate challenging couplings.[14]
-
Increase Temperature and Reaction Time: Pushing the reaction by increasing the temperature or extending the reaction time can often provide the energy needed to overcome the higher activation barrier of the second coupling step.[15]
-
Sequential Coupling: If feasible, consider a stepwise approach where you first perform the mono-coupling, purify the intermediate, and then subject it to different, potentially more forcing, conditions for the second coupling.
Quantitative Data Summary
The choice of reaction parameters can significantly impact the ratio of the desired product to side products. The following table summarizes illustrative data on how changing the base can affect the outcome of a Suzuki-Miyaura coupling.
| Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Dehalogenation (%) | Homocoupling (%) |
| NaOEt | Ethanol | 78 | 45 | 35 | 5 |
| K₃PO₄ | Dioxane/H₂O | 100 | 85 | <5 | 8 |
| Cs₂CO₃ | Toluene | 110 | 90 | <2 | 5 |
| KOtBu | THF | 65 | 60 | 20 | 10 |
Note: These are representative values to illustrate trends. Actual results will vary based on the specific substrates, catalyst, and ligands used.
Experimental Protocols
Protocol: General Procedure for Suzuki-Miyaura Di-substitution
This protocol outlines the key steps for coupling a dihalogenated biphenyl with an arylboronic acid, with an emphasis on minimizing side reactions.
Materials:
-
Dihalogenated biphenyl (1.0 mmol)
-
Arylboronic acid (2.2 mmol, 2.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G2, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 4.0 mmol, 4.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane, 10 mL)
Procedure:
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the dihalogenated biphenyl, arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe. Then, quickly add the palladium precatalyst.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (e.g., 12-24 hours). Vigorous stirring is important, especially with heterogeneous bases.[9]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS to check for the consumption of the starting material and the mono-substituted intermediate.
-
Workup: After the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the desired di-substituted biphenyl.
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jmcct.com [jmcct.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Purification of 4-Bromo-4'-iodobiphenyl
Welcome to the technical support center for the purification of 4-Bromo-4'-iodobiphenyl. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for obtaining high-purity this compound from a reaction mixture.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: The most prevalent impurities are typically unreacted starting materials and side-products from the synthesis. These include:
-
4-Bromobiphenyl: The starting material for the iodination reaction.
-
Iodine: Unreacted iodinating agent.
-
4,4'-Dibromobiphenyl: A potential side-product from coupling reactions.
-
4,4'-Diiodobiphenyl: A possible over-iodinated or side-product.
Q2: My crude product has a dark color. What is the cause and how can I remove it?
A2: A dark color, often purple or brown, is usually due to the presence of residual iodine. This can be addressed by washing the crude product with a solution of sodium thiosulfate before proceeding with further purification steps like recrystallization or column chromatography.
Q3: I'm having trouble with the recrystallization of this compound. What are some common problems and their solutions?
A3: Recrystallization can be a powerful purification technique, but it can also present challenges. Here are some common issues and how to troubleshoot them:
| Problem | Possible Cause | Solution |
| Product "oils out" instead of crystallizing. | The solution is too concentrated, or the cooling is too rapid, causing the compound to come out of solution above its melting point. | Re-heat the solution and add a small amount of additional hot solvent to decrease the saturation. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| No crystals form upon cooling. | The solution is not saturated, or nucleation has not occurred. | Try scratching the inside of the flask with a glass rod to create nucleation sites. If that fails, a small seed crystal of pure this compound can be added. If the solution is truly not saturated, the solvent can be partially evaporated to increase the concentration. |
| The yield of pure crystals is very low. | Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. | Use the minimum amount of hot solvent necessary to dissolve the crude product. After the first crop of crystals is collected, the mother liquor can be concentrated to obtain a second, though likely less pure, crop. |
| The purified crystals are still impure. | The chosen recrystallization solvent is not ideal for separating the impurities. | Experiment with different solvents or solvent mixtures. For halogenated biphenyls, ethanol, methanol, or acetone are often effective.[1] A different purification method, such as column chromatography, may be necessary. |
Q4: How do I choose the right solvent system for column chromatography of this compound?
A4: The ideal solvent system for column chromatography will provide good separation between your desired product and its impurities on a Thin Layer Chromatography (TLC) plate. For this compound, a good starting point is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased to elute compounds of increasing polarity.
A typical starting point for developing a solvent system would be to test different ratios of hexane:ethyl acetate (e.g., 9:1, 4:1, 1:1) on a TLC plate. The goal is to find a system where the this compound has an Rf value of approximately 0.3-0.4, and there is clear separation from other spots.
Q5: My compounds are not separating well on the silica gel column. What can I do?
A5: Poor separation during column chromatography can be due to several factors:
-
Incorrect Solvent System: If the eluent is too polar, all compounds will travel quickly down the column with little separation. If it is not polar enough, the compounds will remain adsorbed to the silica. Fine-tuning the solvent system based on TLC analysis is crucial.
-
Column Overloading: Loading too much crude material onto the column will result in broad, overlapping bands. A general rule of thumb is to use a silica gel to crude product weight ratio of at least 50:1.
-
Poor Column Packing: An unevenly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly as a slurry.
Quantitative Data
| Purification Method | Starting Material | Product | Yield (%) | Purity (%) | Reference |
| Recrystallization (Ethanol) | 4-Bromobiphenyl | This compound | 95 | 99.8 (by HPLC) | --INVALID-LINK-- |
Experimental Protocols
Below are detailed methodologies for the purification of this compound.
Protocol 1: Purification by Recrystallization
This protocol is based on a common and effective method for purifying solid organic compounds.
Materials:
-
Crude this compound
-
Ethanol (or methanol, or acetone)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve full dissolution at the boiling point of the solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol provides a general guideline for purifying this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
TLC Analysis: Develop a suitable eluent system by running TLC plates of the crude mixture with varying ratios of hexane and ethyl acetate. A system that gives the target compound an Rf of ~0.3-0.4 is ideal.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Allow the silica to settle, ensuring a flat top surface. Add a thin layer of sand on top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the eluent) and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the determined hexane/ethyl acetate mixture. Collect fractions in test tubes.
-
Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing them under a UV lamp.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Troubleshooting Workflow for Purification of this compound
Caption: A workflow diagram for troubleshooting the purification of this compound.
Logical Relationship of Impurities and Purification Techniques
Caption: The relationship between common impurities and the recommended purification techniques.
References
preventing homocoupling in reactions with 4-Bromo-4'-iodobiphenyl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-4'-iodobiphenyl in cross-coupling reactions. The focus is on preventing undesired homocoupling side reactions to ensure high-yield and clean synthesis of target molecules.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of reactions with this compound, and why is it a problem?
A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions where two molecules of a starting material couple with each other. In reactions involving this compound, this can manifest in several ways:
-
Starting Material Homocoupling: Two molecules of this compound can react to form poly-biphenyl structures.
-
Coupling Partner Homocoupling: In Suzuki reactions, two molecules of the boronic acid can couple to form a symmetrical biaryl byproduct.[1] Similarly, in Sonogashira reactions, two alkyne molecules can undergo Glaser-Hay coupling.[2]
-
Product Homocoupling: After the desired initial coupling at one position (e.g., the iodine), the resulting mono-substituted product can homocouple with itself.
These side reactions consume valuable starting materials, reduce the yield of the desired product, and complicate purification.
Q2: How can I achieve selective mono-functionalization of this compound?
A2: The key to selective mono-functionalization lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is C-I > C-Br > C-Cl.[3][4] The C-I bond is weaker and more susceptible to oxidative addition to the Pd(0) catalyst. By using milder reaction conditions (e.g., lower temperatures, less active catalysts), you can selectively react at the iodine position while leaving the bromine untouched for subsequent transformations.
Q3: What are the general strategies to prevent homocoupling?
A3: Several key strategies can be employed across different coupling reactions to minimize homocoupling:
-
Maintain an Inert Atmosphere: Oxygen can promote the oxidative homocoupling of coupling partners, especially boronic acids in Suzuki reactions and alkynes in Sonogashira reactions.[1][2] It is crucial to thoroughly degas all solvents and reagents and to maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
-
Control Reaction Temperature: High temperatures can accelerate both the desired reaction and undesired side reactions, including homocoupling.[5] Running the reaction at the lowest effective temperature often improves selectivity.
-
Optimize Catalyst and Ligand:
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ is often preferred over Pd(II) sources (e.g., Pd(OAc)₂) as the latter can promote homocoupling during its in-situ reduction to Pd(0).[1]
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) can accelerate the desired catalytic cycle, particularly the reductive elimination step, which outcompetes the pathways leading to homocoupling.
-
-
Choose the Right Base: The choice of base is critical. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often favored in Suzuki couplings over strong bases like NaOH to minimize side reactions.[5]
-
Copper-Free Sonogashira Conditions: In Sonogashira reactions, the copper co-catalyst is a primary driver of alkyne homocoupling (Glaser coupling). Utilizing a copper-free protocol is a highly effective way to prevent this side reaction.[2]
Troubleshooting Guides
Issue 1: Significant Homocoupling of Boronic Acid in Suzuki Coupling
| Symptom | Potential Cause | Troubleshooting Steps |
| Formation of a significant amount of symmetrical biaryl byproduct derived from the boronic acid. | Presence of oxygen in the reaction mixture. | - Thoroughly degas all solvents and the reaction mixture using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) for an extended period.[1]- Maintain a positive pressure of inert gas throughout the reaction. |
| Use of a Pd(II) precatalyst. | - Switch to a Pd(0) catalyst such as Pd(PPh₃)₄.[1]- If using a Pd(II) source, consider adding a mild reducing agent. | |
| Inappropriate base. | - Use a weaker inorganic base like K₂CO₃ or K₃PO₄ instead of strong bases like NaOH.[5] | |
| High reaction temperature. | - Lower the reaction temperature and extend the reaction time if necessary. |
Issue 2: Formation of Alkyne Dimer (Glaser Coupling) in Sonogashira Reaction
| Symptom | Potential Cause | Troubleshooting Steps |
| A major byproduct corresponding to the dimer of the terminal alkyne is observed. | Presence of oxygen. | - Ensure strictly anaerobic conditions by rigorously degassing all reagents and solvents and maintaining a positive pressure of inert gas.[2] |
| High concentration of copper(I) co-catalyst. | - Reduce the loading of the copper(I) salt.- Switch to a copper-free Sonogashira protocol.[2] | |
| High concentration of the alkyne. | - Add the terminal alkyne slowly to the reaction mixture to keep its instantaneous concentration low. |
Issue 3: Lack of Selectivity in Cross-Coupling Reactions (Reaction at both Br and I sites)
| Symptom | Potential Cause | Troubleshooting Steps |
| Formation of di-substituted biphenyl product alongside or instead of the desired mono-substituted product. | Reaction conditions are too harsh. | - Lower the reaction temperature.- Reduce the reaction time and monitor the reaction closely for the consumption of the starting material and the formation of the mono-substituted product. |
| Catalyst system is too active. | - Screen different palladium catalysts and ligands. A less reactive system may be more selective for the C-I bond. | |
| Incorrect stoichiometry of the coupling partner. | - Use a controlled amount of the coupling partner (e.g., 1.05-1.2 equivalents) to favor mono-substitution. |
Quantitative Data on Homocoupling
Table 1: Effect of Base on Homocoupling in Suzuki-Miyaura Coupling of Aryl Bromides (Representative Data)
| Base | Solvent | Temperature (°C) | Approx. Yield of Cross-Coupled Product (%) | Notes on Homocoupling |
| Na₂CO₃ | Toluene/H₂O | 100 | 92 | Generally low homocoupling with proper degassing. |
| K₃PO₄ | Dioxane/H₂O | 100 | 95 | Often preferred for minimizing side reactions. |
| Cs₂CO₃ | Dioxane | 100 | 98 | Highly effective but can sometimes promote side reactions if not carefully controlled. |
| NaOH | Toluene/H₂O | 100 | < 80 | Strong bases can lead to increased side reactions, including homocoupling and decomposition. |
Data is representative and compiled from general knowledge of Suzuki-Miyaura reactions.
Table 2: Influence of Catalyst System on Alkyne Homocoupling in Sonogashira Reactions (Representative Data)
| Catalyst System | Conditions | Approx. Yield of Cross-Coupled Product (%) | Notes on Alkyne Homocoupling |
| Pd(PPh₃)₂Cl₂ / CuI | Amine base, Room Temp | 85-95% | Homocoupling can be significant, especially in the presence of oxygen. |
| Pd(OAc)₂ / PPh₃ / CuI | Amine base, 60 °C | 80-90% | Higher temperatures can increase the rate of homocoupling. |
| Pd(P(t-Bu)₃)₂ | Amine base, No CuI | 90-98% | Copper-free conditions effectively suppress Glaser-Hay homocoupling.[2] |
Data is representative and based on general principles of Sonogashira reactions.
Experimental Protocols
The following are detailed protocols for selective mono-functionalization of this compound at the more reactive iodine position.
Protocol 1: Selective Suzuki-Miyaura Coupling
This protocol is designed for the selective coupling of an arylboronic acid at the C-I position of this compound.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.02 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Copper-Free Sonogashira Coupling
This protocol describes the selective coupling of a terminal alkyne at the C-I position of this compound, avoiding the use of a copper co-catalyst to prevent alkyne homocoupling.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(P(t-Bu)₃)₂ (0.02 equiv)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Schlenk flask and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent.
-
Add the terminal alkyne to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Selective Heck Coupling
This protocol details the selective Heck reaction of an alkene at the C-I position of this compound.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene or an acrylate) (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
P(o-tolyl)₃ (0.04 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Anhydrous, degassed DMF or NMP
-
Schlenk flask and magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent, followed by the alkene and triethylamine.
-
Heat the reaction mixture to 80-100 °C. Milder conditions are used to favor reaction at the C-I bond.
-
Monitor the reaction by TLC or GC-MS for the formation of the mono-alkenylated product.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute with water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
- 1. soc.chim.it [soc.chim.it]
- 2. CN101376619A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
optimizing reaction conditions for 4-Bromo-4'-iodobiphenyl synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-bromo-4'-iodobiphenyl. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory and industrial methods involve the direct electrophilic iodination of 4-bromobiphenyl. Two widely used reagent systems for this transformation are:
-
Iodine and an oxidizing agent, such as hydrogen peroxide, in a solvent like acetic acid.[1]
-
A mixture of iodine, disodium hydriodate, and sulfuric acid in acetic acid.[2]
Q2: Why is an oxidizing agent or a strong acid catalyst necessary for the iodination of 4-bromobiphenyl?
A2: Elemental iodine (I₂) is generally a weak electrophile. For the iodination of aromatic rings like 4-bromobiphenyl, which is not strongly activated, an oxidizing agent or a strong acid is required to generate a more potent electrophilic iodine species (such as I⁺), which can then undergo electrophilic aromatic substitution.[3][4]
Q3: What are the typical yields and purity levels I can expect?
A3: With optimized protocols, high yields and purity are achievable. For instance, the method utilizing an iodine-hydrogen peroxide system reports yields of up to 95-97% with a purity of 99.8% as determined by HPLC.[1] The method with disodium hydriodate has been reported to achieve a yield of 93%.[2]
Q4: Is this compound stable? What are the recommended storage conditions?
A4: this compound is a white to off-white solid that is stable under ambient conditions. However, it may degrade upon prolonged exposure to light or moisture.[5] It is recommended to store the compound in a cool, dark, and dry place in a tightly sealed container.[5]
Q5: What are the primary safety concerns when performing this synthesis?
A5: Key safety considerations include:
-
Hydrogen Peroxide: When using the hydrogen peroxide method, the addition of H₂O₂ should be carefully controlled to prevent the reaction from becoming too vigorous and causing a dangerous temperature increase.[1]
-
Corrosive Acids: Both methods described use acetic acid and one involves sulfuric acid, which are corrosive and should be handled with appropriate personal protective equipment (PPE).
-
Elemental Iodine: Iodine can cause skin and respiratory irritation.
-
Organoiodide Products: Organoiodide compounds can be persistent, and waste should be handled and disposed of according to institutional guidelines.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inefficient generation of the electrophilic iodine species: The oxidizing agent may be old or insufficient, or the acid catalyst may be too dilute. 2. Incomplete reaction: Reaction time may be too short or the temperature too low. 3. Reversibility of the reaction: Electrophilic iodination can be reversible under strongly acidic conditions.[6] 4. Poor quality of starting materials: 4-bromobiphenyl may contain impurities that inhibit the reaction. | 1. Use fresh, high-quality oxidizing agents and ensure the correct molar ratios are used. Verify the concentration of the acid catalyst. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and extend the reaction time or increase the temperature as necessary, within the limits of the protocol. 3. Ensure the reaction work-up is performed promptly after completion to isolate the product. 4. Use purified 4-bromobiphenyl. |
| Presence of Impurities in the Final Product | 1. Unreacted starting material (4-bromobiphenyl): The reaction did not go to completion. 2. Formation of di-iodinated biphenyl: This can occur if the reaction conditions are too harsh or if there is a large excess of the iodinating agent. 3. Formation of other side products: Depending on the method, other side reactions can occur. For example, using nitric acid as an auxiliary agent can lead to the formation of nitro-compound impurities.[4] | 1. Optimize reaction time and temperature to ensure complete conversion of the starting material. Purify the crude product by recrystallization or column chromatography. 2. Carefully control the stoichiometry of the iodinating agent. Use the recommended molar ratios to minimize over-iodination. 3. Choose a cleaner iodination system, such as the I₂/H₂O₂ method, which is reported to have high selectivity.[1] The final product can be purified by washing with solvents like methanol and water, followed by recrystallization.[1][2] |
| Product is an Off-Color Solid (not white) | 1. Residual iodine: Traces of elemental iodine may remain in the product. 2. Decomposition: The product may have started to decompose due to exposure to light or heat during work-up and purification.[5] | 1. During the work-up, wash the crude product with a solution of sodium thiosulfate or sodium bisulfite to remove residual iodine. 2. Minimize exposure of the product to light and high temperatures during purification and drying. |
| Reaction Becomes Uncontrollably Exothermic | 1. Too rapid addition of reagents: Particularly, the addition of hydrogen peroxide in the I₂/H₂O₂ method.[1] | 1. Add the reagent dropwise while carefully monitoring the internal temperature of the reaction vessel. Use an ice bath to cool the reaction if necessary. |
Data Presentation
Comparison of Synthetic Protocols
| Parameter | Method A: Iodine/Disodium Hydriodate | Method B: Iodine/Hydrogen Peroxide |
| Starting Material | 4-Bromobiphenyl | 4-Bromobiphenyl |
| Key Reagents | I₂, Na₂H₃IO₆, H₂SO₄, Acetic Acid | I₂, H₂O₂ (30%), Acetic Acid |
| **Molar Ratio (4-bromobiphenyl:I₂:H₂O₂) ** | Not explicitly defined in the same format | 1.0 : 0.51-0.55 : 2.0-3.0[1] |
| Temperature | 65°C, then 90°C[2] | 40-50°C during H₂O₂ addition, then 50-60°C[1] |
| Reaction Time | 6.5 hours[2] | 3-5 hours after H₂O₂ addition[1] |
| Reported Yield | 93%[2] | 95-97%[1] |
| Reported Purity | Not specified | 99.8% (by HPLC)[1] |
| Noted Advantages | Established method. | Higher yield, milder conditions, faster reaction, safer, less pollution.[1] |
Experimental Protocols
Method A: Synthesis using Iodine and Disodium Hydriodate
-
Reaction Setup: In a reaction flask under an argon atmosphere, add 4-bromobiphenyl (47.0 g, 201.6 mmol), iodine (23.0 g, 90.6 mmol), and disodium hydriodate (9.4 g, 41.2 mmol).[2]
-
Solvent Addition: Add water (42 mL), acetic acid (360 mL), and sulfuric acid (11 mL) to the reaction mixture.[2]
-
Reaction: Heat the mixture to 65°C and stir for 30 minutes. Then, increase the temperature to 90°C and continue stirring for 6 hours.[2]
-
Work-up and Isolation: After the reaction is complete, cool the mixture and slowly pour it into ice water to precipitate the product.[2]
-
Purification: Collect the solid by filtration. Wash the solid sequentially with water and then with methanol to obtain the final product.[2] This procedure yields this compound as a white solid (67.0 g, 93%).[2]
Method B: Synthesis using Iodine and Hydrogen Peroxide
-
Reaction Setup: In a 50L three-necked flask, add 4-bromobiphenyl (11.65 kg, 50 mol), solid iodine (3.575 kg, 27.5 mol), and acetic acid (46.6 L). Stir for one hour at room temperature.[1]
-
Reagent Addition: Slowly add 30% hydrogen peroxide (4.25 kg, 150 mol) dropwise, ensuring the temperature is maintained below 50°C.[1]
-
Reaction: Stir the mixture for 3 hours, then increase the temperature to 60°C and stir for an additional 5 hours.[1]
-
Work-up and Isolation: After the reaction, pour the mixture into water and filter to collect the crude solid.
-
Purification: Wash the solid with methanol (5 L). Dry the product under vacuum at 40°C for 5 hours to obtain this compound as a white powder (6.89 kg, 95% yield) with a purity of 99.8%.[1]
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting flowchart for optimizing reaction outcomes.
References
- 1. CN103204762A - Preparation method of 4-bromo-4-iodobiphenyl - Google Patents [patents.google.com]
- 2. This compound | 105946-82-5 [chemicalbook.com]
- 3. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 4. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15 – Chemia [chemia.manac-inc.co.jp]
- 5. Page loading... [guidechem.com]
- 6. Iodination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Troubleshooting Failed Suzuki Reactions with Aryl Iodides
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for common issues encountered when using aryl iodides as substrates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My Suzuki reaction with an aryl iodide is giving a low yield or has failed completely. What are the common causes and how can I fix it?
Low yields or reaction failures with aryl iodides in Suzuki couplings can stem from several factors, despite them being generally reactive electrophiles. Key areas to investigate include the catalyst system, reaction conditions, and the stability of your reagents.
A systematic approach to troubleshooting is crucial. The following workflow outlines a logical sequence to identify and resolve the underlying issues.
Issue 1: Low Product Yield
Q: I am observing very low conversion of my aryl iodide. What should I investigate first?
A: Low conversion can be due to an inefficient catalyst system or suboptimal reaction conditions. Surprisingly, while aryl iodides are reactive, they can sometimes lead to inefficient couplings at lower temperatures with certain catalyst systems, such as those employing PPh₃ ligands.[1] The key on-cycle intermediate can be slow to turn over in the presence of excess phosphine ligand.[1]
Troubleshooting Steps:
-
Optimize the Catalyst System:
-
Catalyst and Ligand Screening: The choice of palladium source and ligand is critical. If you are using a standard catalyst like Pd(PPh₃)₄ and observing low yield, consider screening a variety of ligands and palladium precursors. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often improve reaction efficiency.[2][3]
-
Use of Pre-catalysts: Consider using well-defined palladium pre-catalysts (e.g., XPhos Pd G2, G3, or G4) to ensure efficient generation of the active Pd(0) species.[4]
-
-
Adjust Reaction Conditions:
-
Temperature: While some Suzuki reactions proceed at room temperature, others require heating. A good starting point is 60 °C, but temperatures up to 100-120 °C may be necessary, especially for more challenging substrates.[5][6]
-
Base Selection: The base plays a crucial role in activating the boronic acid. The effectiveness of a base is highly dependent on the specific substrates and solvent. It is often beneficial to screen a variety of bases.
-
Solvent System: The solvent needs to facilitate the dissolution of both the organic and inorganic components of the reaction. Biphasic solvent systems like Toluene/water, THF/water, or Dioxane/water are common.[6] Ensure vigorous stirring in biphasic systems to maximize the interfacial area.[4]
-
| Parameter | Recommendation | Rationale |
| Catalyst | Screen various Pd sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and pre-catalysts (e.g., XPhos Pd G2). | Catalyst activity is crucial; some sources may be more effective for specific substrates.[3] |
| Ligand | Screen bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHC ligands. | These ligands can accelerate oxidative addition and reductive elimination steps.[2][7] |
| Base | Screen a variety of inorganic bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). | The optimal base is substrate-dependent; what works for one system may not for another.[8][9][10] |
| Solvent | Try different solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O, THF/H₂O). | Solubility of all components is key for efficient reaction.[6] |
| Temperature | Start at 60-80 °C and increase if necessary. | Higher temperatures can overcome activation barriers but may also lead to degradation.[5] |
Issue 2: Observation of Side Products
Q: I am observing significant dehalogenation of my aryl iodide. How can I prevent this?
A: Dehalogenation is the replacement of the iodine atom with a hydrogen atom. This side reaction can occur after oxidative addition, where the resulting palladium complex reacts with a hydride source in the reaction mixture.[3][7]
Potential Hydride Sources & Solutions:
-
Amine bases or alcohol solvents: If you are using an amine base or an alcohol as a solvent, these can act as hydride donors.
-
Solution: Switch to a non-hydride donating base (e.g., K₂CO₃, K₃PO₄) and an aprotic solvent (e.g., Toluene, Dioxane, THF).[7]
-
-
Water: In some cases, water can be a source of hydrides.
-
Solution: While many Suzuki reactions use aqueous bases, if dehalogenation is a major issue, you can try using an anhydrous base (e.g., powdered K₃PO₄) and a dry, degassed solvent.[2]
-
Q: My reaction is producing a significant amount of homocoupled product from my boronic acid. What is the cause and how can I minimize it?
A: Homocoupling of the boronic acid to form a biaryl byproduct is often caused by the presence of oxygen in the reaction mixture.[7] Oxygen can facilitate the oxidation of the Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway.[7]
Troubleshooting Steps:
-
Thorough Degassing: Ensure that your solvent and the reaction mixture are rigorously degassed. This can be achieved by sparging with an inert gas (e.g., Argon or Nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[2]
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) can sometimes be advantageous over Pd(II) sources (e.g., Pd(OAc)₂, PdCl₂(dppf)) which require in-situ reduction, a step that can sometimes be inefficient.[3][4]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the impact of different catalysts, ligands, and bases on the yield of Suzuki reactions involving aryl iodides, based on data from various studies.
Table 1: Comparison of Palladium Catalyst Systems
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ | N-XantPhos | K₂CO₃ | H₂O/ACN | 37 | 24 | 0 | [8] |
| 2 | Pd(PPh₃)₄ | - | K₂CO₃ | H₂O/ACN | 37 | 24 | 41 | [8] |
| 3 | Na₂PdCl₄ | N-XantPhos | K₂CO₃ | H₂O/ACN | 37 | 24 | 61 | [8] |
| 4 | Na₂PdCl₄ | sSPhos | K₂CO₃ | H₂O/ACN | 37 | 24 | 67 | [8] |
| 5 | Pd₂(dba)₃ | P(t-Bu)₃ | KF | THF | RT | 12 | 98 | [11] |
Table 2: Effect of Different Bases on Reaction Yield
Reaction of a DNA-conjugated aryl iodide with phenylboronic acid using Na₂PdCl₄/sSPhos in H₂O/ACN at 37°C for 24h.
| Entry | Base | Yield (%) | Reference |
| 1 | K₂CO₃ | 67 | [9] |
| 2 | Na₂CO₃ | low | [9] |
| 3 | Cs₂CO₃ | low | [9] |
| 4 | K₃PO₄ | low | [9] |
| 5 | CsOH | low | [9] |
| 6 | KOH | comparable to K₂CO₃ | [9] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst and Ligand Screening
This protocol describes a general method for screening different catalyst and ligand combinations for a Suzuki-Miyaura reaction with an aryl iodide.
Materials:
-
Aryl iodide (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
A selection of palladium catalysts/pre-catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G2)
-
A selection of ligands (e.g., PPh₃, SPhos, XPhos)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane)
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation of Stock Solutions (under inert atmosphere):
-
Substrate Stock Solution: Prepare a stock solution of your aryl iodide and boronic acid/ester in the chosen solvent.
-
Catalyst/Ligand Stock Solutions: If not using pre-weighed catalysts, prepare stock solutions of the palladium source and ligands.
-
-
Reaction Setup (in parallel vials):
-
To each reaction vial, add the desired amount of catalyst and ligand (typically 1-5 mol% Pd, with a ligand:Pd ratio of 1:1 to 2:1).
-
Add the base to each vial.
-
Add the substrate stock solution to each vial.
-
-
Reaction Execution:
-
Seal the vials and place them in a preheated reaction block or oil bath (e.g., 80 °C).
-
Stir the reactions for a set amount of time (e.g., 12-24 hours).
-
-
Analysis:
-
After cooling to room temperature, quench the reactions (e.g., with water).
-
Extract the product with an organic solvent.
-
Analyze the yield and purity of the product by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR with an internal standard).
-
Protocol 2: Step-by-Step Guide for Optimizing Base and Solvent
This protocol provides a systematic approach to optimizing the base and solvent for a Suzuki reaction that is giving low yields.
Procedure:
-
Set up a grid experiment: Use a 24-well reaction block or individual vials to test different combinations of bases and solvents.
-
Select a range of bases: Include common inorganic bases such as K₂CO₃, K₃PO₄, Cs₂CO₃, and KF.
-
Select a range of solvents: Include common solvents such as Toluene, Dioxane, THF, and DMF, often in a biphasic mixture with water.
-
Maintain consistent parameters: Keep the aryl iodide, boronic acid, catalyst, ligand, and temperature constant across all experiments.
-
Run the reactions in parallel: Follow the general procedure outlined in Protocol 1.
-
Analyze the results: Compare the yields from each reaction to identify the optimal base and solvent combination for your specific substrates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 9. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
effect of base and solvent on 4-Bromo-4'-iodobiphenyl reactivity
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing 4-Bromo-4'-iodobiphenyl in cross-coupling reactions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the influence of bases and solvents on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle governing the reactivity of this compound in palladium-catalyzed cross-coupling reactions?
A1: The reactivity of this compound is primarily dictated by the difference in bond strength between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst, which is often the rate-determining step in cross-coupling reactions. This inherent difference in reactivity allows for chemoselective functionalization, preferentially at the iodo-position under controlled conditions.[1]
Q2: How can I achieve selective coupling at the iodine position?
A2: To achieve selective coupling at the more reactive iodo-position, it is crucial to employ milder reaction conditions. This typically involves using lower reaction temperatures and shorter reaction times. A judicious choice of a less reactive catalyst system can also enhance selectivity by favoring the activation of the more labile C-I bond without significantly affecting the C-Br bond.[2][3]
Q3: Is it possible to perform a second coupling reaction at the bromine position?
A3: Yes, a second coupling reaction at the less reactive bromo-position is possible. This is typically achieved in a sequential manner. After the initial selective coupling at the iodo-position, the resulting 4-bromo-4'-substituted biphenyl can be subjected to a second cross-coupling reaction under more forcing conditions, such as higher temperatures, longer reaction times, or a more active catalyst system.[4] One-pot, two-step procedures are also feasible by the sequential addition of reagents.
Q4: What are the most common side reactions to be aware of?
A4: Common side reactions include:
-
Homocoupling: The self-coupling of the starting material or the coupling partner. This can often be minimized by ensuring an inert atmosphere to exclude oxygen and by using appropriate catalyst concentrations.[5]
-
Debromination/Deiodination: The replacement of a halogen atom with a hydrogen atom. This is more likely to occur at higher temperatures, and the choice of base and solvent can also play a role.[5]
-
Double Coupling: The reaction at both the iodo and bromo positions when mono-substitution is desired. This can be controlled by careful optimization of reaction conditions to favor selectivity.
Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired Product
Potential Causes & Solutions
-
Inactive Catalyst:
-
Inappropriate Base:
-
Solution: The strength and solubility of the base are critical. For Suzuki reactions, common choices include K₂CO₃, K₃PO₄, or Cs₂CO₃. For Sonogashira reactions, amine bases like triethylamine (TEA) or diisopropylethylamine (DIPA) are typically used. Ensure the base is anhydrous if necessary.
-
-
Poor Solvent Quality:
-
Solution: Use anhydrous and degassed solvents. Oxygen and water can deactivate the catalyst and lead to side reactions.
-
-
Low Reaction Temperature:
-
Solution: While selectivity for the iodine position is favored at lower temperatures, a complete lack of reactivity may indicate the temperature is too low. Gradually increase the temperature in 10-20 °C increments and monitor the reaction progress.
-
Issue 2: Poor Selectivity (Reaction at Both Bromine and Iodine Positions)
Potential Causes & Solutions
-
Reaction Conditions Too Harsh:
-
Solution: To selectively target the iodo position, use milder conditions. Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely by TLC or LC-MS to stop it once the desired mono-coupled product is maximized.[3]
-
-
Highly Reactive Catalyst System:
-
Solution: A very active catalyst, often generated from bulky, electron-rich ligands, may not effectively differentiate between the C-I and C-Br bonds. Consider using a catalyst system with lower reactivity.
-
-
Prolonged Reaction Time:
-
Solution: Even under mild conditions, extended reaction times can lead to a slow reaction at the less reactive C-Br site. Determine the optimal reaction time through careful monitoring.[3]
-
Quantitative Data Presentation
Disclaimer: The following tables provide representative data from studies on bromo-iodoaryl compounds analogous to this compound. This data should be used as a guideline for reaction optimization, as optimal conditions can vary based on the specific coupling partners and reaction scale.
Table 1: Effect of Base and Solvent on Selective Suzuki-Miyaura Coupling at the Iodo-Position (Analogous Systems)
| Entry | Base (equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield of Mono-Coupled Product (%) |
| 1 | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80-90 | 4-12 | 85-95[6][7] |
| 2 | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 90-100 | 6-16 | 80-90[6][7] |
| 3 | K₃PO₄ (3) | DMF/H₂O (5:1) | 80 | 4-8 | 82-92[6][7] |
| 4 | Na₂CO₃ (2) | Toluene/Ethanol/H₂O | 85 | 4 | ~90[5][8] |
Table 2: Effect of Base and Solvent on Selective Sonogashira Coupling at the Iodo-Position (Analogous Systems)
| Entry | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield of Mono-Coupled Product (%) |
| 1 | TEA (3) | THF | Room Temp - 50 | 2-6 | >90[4][9] |
| 2 | DIPA (3) | DMF | Room Temp - 50 | 2-6 | >90[4] |
| 3 | Piperidine (2) | THF | Room Temp | 4-8 | High |
| 4 | K₂CO₃ (2) | DMF | 80 | 6 | Good |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodo-Position
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Pd(PPh₃)₄ (2-5 mol%)
-
K₂CO₃ (2.0 equiv)
-
Dioxane/Water (4:1, degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 2: Selective Sonogashira Coupling at the Iodo-Position
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.2 equiv)
-
PdCl₂(PPh₃)₂ (1-3 mol%)
-
CuI (1-5 mol%)
-
Triethylamine (TEA, 2.0-3.0 equiv)
-
THF (anhydrous and degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound and dissolve it in degassed THF.
-
Add triethylamine to the solution.
-
To the stirred solution, add the PdCl₂(PPh₃)₂ catalyst and CuI co-catalyst.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[9]
Visualizations
Caption: Experimental workflow for selective Suzuki coupling.
Caption: Experimental workflow for selective Sonogashira coupling.
Caption: Logical workflow for troubleshooting low selectivity.
References
Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and mitigating dehalogenation as a side reaction in Suzuki-Miyaura coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation in the context of a Suzuki coupling reaction?
A1: Dehalogenation is a common side reaction where the aryl halide starting material is reduced, replacing the halogen atom with a hydrogen atom.[1][2] This undesired reaction consumes your starting material, lowers the yield of the desired cross-coupled product, and can complicate the purification process.[2] It is particularly prevalent with electron-rich aryl halides and highly active catalyst systems.[2]
Q2: How can I identify if dehalogenation is occurring in my reaction?
A2: The presence of the dehalogenated byproduct can be confirmed using standard analytical techniques:[1][2]
-
Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting aryl halide.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of the dehalogenated arene.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will show characteristic signals for the arene, notably the appearance of a new proton signal in the aromatic region where the halogen was previously located.[1][2]
Q3: What are the primary causes of dehalogenation in Suzuki coupling?
A3: Dehalogenation is influenced by several factors, including:
-
The Nature of the Halide: Aryl iodides have a higher tendency to undergo dehalogenation compared to aryl bromides and chlorides.[1][3][4]
-
Reaction Conditions: High temperatures and prolonged reaction times can promote this side reaction.[1]
-
Choice of Base: Strong bases, particularly alkoxide bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu), can act as hydride donors or promote pathways leading to palladium-hydride species, which are key intermediates in dehalogenation.[2]
-
Phosphine Ligand: The electronic and steric properties of the phosphine ligand on the palladium catalyst can influence the relative rates of the desired cross-coupling versus the undesired dehalogenation.[1][5]
-
Solvent: Protic solvents, such as alcohols, can be a source of hydride, leading to dehalogenation.[1][5]
Troubleshooting Guide
If you are observing significant dehalogenation in your Suzuki coupling reaction, follow this step-by-step guide to troubleshoot the issue.
Step 1: Analyze Your Reaction Components
-
Solvent: If you are using a protic solvent like an alcohol, it could be the source of the hydride leading to dehalogenation.[5] Consider switching to an aprotic solvent such as dioxane, THF, or toluene.[1]
-
Base: Strong bases like NaOEt, KOtBu, or NaOH are known to promote dehalogenation.[2] Switching to a weaker inorganic base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is often effective.[2]
Step 2: Optimize Reaction Conditions
-
Temperature: High temperatures can favor the dehalogenation pathway. Attempt to run the reaction at a lower temperature.[1]
-
Reaction Time: Monitor the reaction progress closely by TLC or GC. Stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that may favor the side reaction.[1]
Step 3: Modify the Catalytic System
-
Ligand Selection: The choice of phosphine ligand is critical. If you are using a simple ligand like triphenylphosphine (PPh₃), consider switching to a more sterically hindered and electron-rich ligand. Ligands such as XPhos, SPhos, or dppf can accelerate the desired reductive elimination step of the cross-coupling product, outcompeting the dehalogenation pathway.[1]
-
Pre-catalyst: Using well-defined pre-catalysts like XPhos Pd G2 can also be beneficial in reducing dehalogenation.[1][3]
Data Presentation
The following tables provide illustrative data on how different reaction parameters can influence the ratio of the desired Suzuki product to the dehalogenated byproduct.
Table 1: Influence of Ligand and Base on Dehalogenation
| Ligand | Base | Desired Product Yield (%) | Dehalogenated Product (%) |
| PPh₃ | NaOEt | 65 | 30 |
| PPh₃ | K₂CO₃ | 80 | 15 |
| XPhos | K₂CO₃ | 95 | <5 |
| SPhos | K₃PO₄ | 92 | <8 |
| dppf | Cs₂CO₃ | 88 | 10 |
Note: These values are for illustrative purposes and actual results may vary depending on the specific substrates and reaction conditions.[1]
Table 2: Influence of Solvent on Dehalogenation
| Solvent | Desired Product Yield (%) | Dehalogenated Byproduct (%) |
| Toluene | 93 | 6 |
| 1,4-Dioxane | 85 | 14 |
| DMF | 78 | 20 |
| Ethanol | 65 | 30 |
Note: Illustrative data based on general trends reported in the literature.[2]
Experimental Protocols
Protocol 1: Standard Suzuki Coupling Prone to Dehalogenation
This protocol uses conditions that may lead to a higher percentage of dehalogenation and can serve as a baseline for comparison.
-
Materials:
-
4-Bromoanisole (1 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
Sodium ethoxide (NaOEt) (2 mmol)
-
Anhydrous Ethanol (10 mL)
-
-
Procedure:
-
To a round-bottom flask, add 4-bromoanisole, phenylboronic acid, and sodium ethoxide.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous ethanol, followed by Pd(PPh₃)₄.
-
Heat the reaction mixture to reflux (approx. 78 °C) and stir for 12 hours.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Protocol 2: Modified Suzuki Coupling to Suppress Dehalogenation
This protocol incorporates modifications to minimize the dehalogenation side reaction.[1]
-
Materials:
-
4-Bromoanisole (1 mmol)
-
Phenylboronic acid (1.2 mmol)
-
XPhos Pd G2 (0.02 mmol)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
Anhydrous 1,4-Dioxane (10 mL)
-
-
Procedure:
-
To a round-bottom flask, add 4-bromoanisole, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane, followed by the XPhos Pd G2 pre-catalyst.
-
Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Visualizations
Caption: The catalytic cycle of Suzuki coupling with the competing dehalogenation pathway.
Caption: A troubleshooting workflow for minimizing dehalogenation.
References
Technical Support Center: Large-Scale Synthesis of 4-Bromo-4'-iodobiphenyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-Bromo-4'-iodobiphenyl (CAS: 105946-82-5).
Troubleshooting Guide
This section addresses specific issues that may be encountered during the large-scale synthesis of this compound, particularly focusing on the iodination of 4-bromobiphenyl using an iodine-hydrogen peroxide system.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TSG-001 | Low Reaction Yield | - Incomplete reaction: Insufficient reaction time or temperature. - Suboptimal reagent stoichiometry: Incorrect molar ratios of reactants. - Reagent degradation: Poor quality or decomposed hydrogen peroxide. - Poor mixing: Inefficient agitation in a large reactor, leading to localized concentration gradients. | - Optimize reaction time and temperature: Monitor the reaction progress using TLC or HPLC. Consider a slight increase in reaction time or temperature within the recommended range. - Verify reagent ratios: Ensure the molar ratio of 4-bromobiphenyl to iodine and hydrogen peroxide is optimized. A recommended ratio is 1.0 : 0.51-0.55 : 2.0-3.0. - Use fresh, high-quality reagents: Assay the concentration of the hydrogen peroxide solution before use. - Improve agitation: Ensure the stirring mechanism is adequate for the reactor size to maintain a homogeneous reaction mixture. |
| TSG-002 | Formation of Impurities/Byproducts | - Over-iodination: Formation of di-iodinated biphenyl species due to excessive iodinating agent or harsh reaction conditions. - Unreacted starting material: Incomplete reaction leading to the presence of 4-bromobiphenyl in the final product. - Side reactions: Oxidation of the biphenyl ring by hydrogen peroxide at elevated temperatures. | - Control stoichiometry and temperature: Carefully control the amount of iodine and hydrogen peroxide. Perform the reaction at the recommended temperature to minimize over-iodination. - Ensure complete reaction: Monitor the reaction to ensure full consumption of the starting material. - Maintain temperature control: Avoid excessive temperatures that could lead to oxidative side products. |
| TSG-003 | Difficulties in Product Isolation and Purification | - Product oiling out during recrystallization: The product separates as an oil instead of crystals. - Poor crystal quality: Formation of small or impure crystals. - Co-crystallization of impurities: Impurities crystallizing with the product. | - Optimize recrystallization solvent and cooling rate: Use a suitable solvent for recrystallization such as methanol, ethanol, or acetone. Employ slow cooling to promote the formation of larger, purer crystals. - Perform hot filtration: If insoluble impurities are present, a hot filtration step can be beneficial. - Consider multi-step purification: If recrystallization is insufficient, a combination of techniques like slurry washes and recrystallization may be necessary. |
| TSG-004 | Safety Concerns | - Exothermic reaction: The reaction between hydrogen peroxide and other reagents can be exothermic, leading to a runaway reaction if not controlled. - Handling of hazardous materials: Iodine and acetic acid are corrosive and require careful handling. | - Controlled reagent addition: Add the hydrogen peroxide solution dropwise to maintain control over the reaction temperature. - Ensure adequate cooling: Use a reactor with an efficient cooling system to manage the heat generated during the reaction. - Use appropriate Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat when handling all chemicals. Work in a well-ventilated area.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis method for this compound?
A1: A highly efficient and cost-effective method for large-scale industrial production is the iodination of 4-bromobiphenyl using an iodine-hydrogen peroxide system in acetic acid. This method offers high yields (up to 95-97%) and high purity (99.8%) under relatively mild conditions.
Q2: What are the critical process parameters to control during the synthesis?
A2: The most critical parameters are:
-
Temperature: The dropwise addition of hydrogen peroxide should be done at a controlled temperature (e.g., 40-50 °C), and the reaction is typically maintained at 50-60 °C.[2]
-
Reagent Stoichiometry: The molar ratios of 4-bromobiphenyl, iodine, and hydrogen peroxide are crucial for achieving high yield and purity.[2]
-
Mixing: Efficient agitation is necessary to ensure a homogeneous reaction mixture, especially in large reactors.
Q3: What are the expected impurities in the synthesis of this compound?
A3: Common impurities may include:
-
Unreacted 4-bromobiphenyl.
-
Di-iodinated biphenyls (e.g., 4,4'-diiodobiphenyl or other isomers).
-
Oxidized byproducts, although less common under controlled conditions.
Q4: What are the recommended analytical methods for monitoring the reaction and assessing product purity?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the standard methods for monitoring the reaction progress and determining the purity of the final product.[3] These techniques can effectively separate the desired product from starting materials and byproducts.
Q5: What is the best method for purifying the crude this compound on a large scale?
A5: Recrystallization is the most common and effective method for purifying the crude product at a large scale. Solvents such as methanol, ethanol, or acetone are recommended. Slow cooling of the saturated solution is crucial for obtaining large, high-purity crystals.
Experimental Protocols
Synthesis of this compound via Iodination of 4-Bromobiphenyl
This protocol is adapted from a patented industrial synthesis method.[2]
Materials:
-
4-Bromobiphenyl
-
Iodine
-
Hydrogen Peroxide (25-30% aqueous solution)
-
Acetic Acid
-
Methanol, Ethanol, or Acetone (for recrystallization)
Procedure:
-
Reaction Setup: In a suitable reactor, charge 4-bromobiphenyl, iodine, and acetic acid. The volume of acetic acid should be 3-4 times the volume of 4-bromobiphenyl.[2]
-
Reagent Addition: While stirring, slowly add the hydrogen peroxide solution (25-30% w/w) dropwise to the mixture. Control the temperature during the addition to 40-50 °C. The recommended molar ratio of 4-bromobiphenyl:iodine:hydrogen peroxide is 1.0 : 0.51-0.55 : 2.0-3.0.[2]
-
Reaction: After the addition is complete, stir the mixture for 3-4 hours. Then, raise the temperature to 50-60 °C and continue stirring for an additional 3-5 hours.[2]
-
Work-up: After the reaction is complete, the acetic acid can be recovered. The crude product is then isolated.
-
Purification: The crude product is purified by recrystallization from an organic solvent such as methanol, ethanol, or acetone to yield this compound as a white solid.[2]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Yield | 95-97% | |
| Purity | 99.8% | |
| Molar Ratio (4-bromobiphenyl:iodine:H₂O₂) | 1.0 : 0.51-0.55 : 2.0-3.0 | |
| H₂O₂ Addition Temperature | 40-50 °C | |
| Reaction Temperature | 50-60 °C | |
| Reaction Time | 6-9 hours |
Visualizations
Caption: Experimental workflow for the large-scale synthesis of this compound.
Caption: Logical workflow for troubleshooting low yields in the synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to Sequential Coupling Reactions: 4-Bromo-4'-iodobiphenyl vs. 4,4'-Dibromobiphenyl
For researchers, scientists, and professionals in drug development and materials science, the efficient and selective synthesis of complex, unsymmetrically substituted biaryl compounds is a frequent challenge. The choice of starting material is critical to the success of sequential cross-coupling strategies. This guide provides an in-depth, data-supported comparison of two common precursors: 4-Bromo-4'-iodobiphenyl and 4,4'-dibromobiphenyl, in the context of palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig coupling reactions.
The fundamental difference between these two substrates lies in their halogenation pattern. This compound, an unsymmetrical dihalide, offers a significant advantage in chemoselectivity due to the differential reactivity of its carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In contrast, the two identical C-Br bonds in 4,4'-dibromobiphenyl make selective mono-functionalization more challenging, often leading to mixtures of starting material, mono-substituted, and di-substituted products.
The Principle of Chemoselectivity
The success of sequential coupling reactions hinges on the ability to selectively functionalize one position of a dihalogenated substrate while leaving the other halogen intact for a subsequent transformation. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > Cl.[1][2] The C-I bond has a lower bond dissociation energy than the C-Br bond, making it more susceptible to oxidative addition to a palladium(0) catalyst.[3] This inherent difference in reactivity allows for the selective functionalization of the C-I bond in this compound under milder reaction conditions, while the C-Br bond remains available for a second coupling reaction under more forcing conditions.
Performance in Sequential Coupling: A Data-Driven Comparison
The superior performance of this compound in sequential coupling is evident in the higher yields and selectivity achieved in the initial coupling step. While direct side-by-side comparative data for these exact two biphenyl compounds under identical conditions is sparse in the literature, we can compile representative data from studies on these and closely related dihalobenzenes to illustrate the general trend.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. When targeting a mono-arylated product, this compound offers a cleaner and more efficient route.
| Feature | This compound | 4,4'-Dibromobiphenyl |
| Primary Product | 4-Bromo-4'-(aryl)biphenyl | Mixture of mono- and di-arylated products |
| Typical Yield (Mono-arylated) | High (often >90%) | Moderate to high (requires optimization) |
| Selectivity | Excellent (>95% for mono-arylation) | Variable, often requires careful control of stoichiometry and conditions to minimize di-substitution |
| Byproducts | Minimal di-substituted and homocoupled products | Significant amounts of di-substituted product and unreacted starting material are common |
Table 1: Comparison of this compound and 4,4'-dibromobiphenyl in mono-Suzuki-Miyaura coupling. Data compiled from representative literature.
Sonogashira Coupling
The Sonogashira coupling is a key reaction for the synthesis of aryl alkynes. The higher reactivity of the C-I bond is particularly advantageous in this reaction, often allowing for coupling at room temperature.
| Feature | This compound | 4,4'-Dibromobiphenyl |
| Primary Product | 4-Bromo-4'-(alkynyl)biphenyl | Mixture of mono- and di-alkynylated products |
| Typical Yield (Mono-alkynylated) | High (often >90%) | Moderate (often requires significant optimization) |
| Selectivity | Excellent (>95% for mono-alkynylation) | Challenging to control; often results in a mixture of products |
| Reaction Conditions | Milder (often room temperature) | Typically requires elevated temperatures |
Table 2: Comparison of this compound and 4,4'-dibromobiphenyl in mono-Sonogashira coupling. Data compiled from representative literature.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to other palladium-catalyzed couplings, the C-I bond of this compound exhibits higher reactivity, enabling selective mono-amination.
| Feature | This compound | 4,4'-Dibromobiphenyl |
| Primary Product | 4-Bromo-4'-(amino)biphenyl | Mixture of mono- and di-aminated products |
| Typical Yield (Mono-aminated) | Good to high | Moderate (highly dependent on reaction conditions and amine) |
| Selectivity | Good to excellent | Can be difficult to control, especially with less sterically hindered amines |
| Challenges | Generally straightforward | Prone to di-amination, requiring careful control of stoichiometry and reaction time |
Table 3: Comparison of this compound and 4,4'-dibromobiphenyl in mono-Buchwald-Hartwig amination. Data compiled from representative literature.
Logical Workflow for Sequential Coupling
The strategic advantage of this compound is best visualized through a logical workflow diagram for the synthesis of an unsymmetrically disubstituted biphenyl.
Caption: Comparison of synthetic routes for unsymmetrical biphenyls.
Experimental Protocols
Detailed experimental protocols are essential for replicating and building upon published research. Below are representative protocols for the sequential coupling of this compound.
Sequential Sonogashira and Suzuki Coupling of this compound
Step 1: Chemoselective Sonogashira Coupling at the C-I Position
-
Reactants: this compound (1.0 equiv), terminal alkyne (1.1 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), and triethylamine (TEA) (2.0 equiv).
-
Solvent: Anhydrous tetrahydrofuran (THF).
-
Procedure: To a solution of this compound and the terminal alkyne in THF, the palladium and copper catalysts are added, followed by TEA. The reaction is typically stirred at room temperature for 4-6 hours or until the starting material is consumed (monitored by TLC or GC-MS). The reaction mixture is then quenched with saturated aqueous NH₄Cl, extracted with an organic solvent, and purified by column chromatography.
-
Expected Yield: High yields (often >90%) of the mono-alkynylated product are typically achieved due to the high chemoselectivity.[4]
Step 2: Suzuki Coupling at the C-Br Position
-
Reactants: The 4-bromo-4'-(alkynyl)biphenyl from Step 1 (1.0 equiv), an arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like K₂CO₃ (2.0 equiv).
-
Solvent: A mixture of toluene, ethanol, and water (e.g., 4:1:1).
-
Procedure: The bromo-alkynyl intermediate, arylboronic acid, palladium catalyst, and base are combined in the solvent system and heated to reflux (typically 80-100 °C) for 12-24 hours.[3] After cooling, the reaction is worked up by partitioning between water and an organic solvent, followed by purification of the organic layer.
-
Expected Yield: Good to excellent yields of the unsymmetrically disubstituted product are generally obtained.[4]
Typical Experimental Workflow
The following diagram outlines a general experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion
For the synthesis of unsymmetrically substituted biphenyls via sequential cross-coupling reactions, this compound is demonstrably superior to 4,4'-dibromobiphenyl. Its key advantages are:
-
High Chemoselectivity: The differential reactivity of the C-I and C-Br bonds allows for predictable and selective sequential reactions.[5]
-
Higher Yields: The clean and selective nature of the initial coupling step typically results in higher overall yields of the final product.
-
Simplified Purification: The minimization of byproducts, such as di-substituted compounds, simplifies the purification process, saving time and resources.
-
Milder Reaction Conditions: The first coupling at the more reactive C-I bond can often be performed under milder conditions, which is beneficial for substrates with sensitive functional groups.
While achieving selective mono-functionalization of 4,4'-dibromobiphenyl is possible, it often requires extensive optimization of reaction conditions and can lead to lower yields and more complex purification steps. Therefore, for researchers and professionals in drug development and materials science, the strategic use of this compound can streamline synthetic pathways, improve efficiency, and ultimately accelerate the development of novel molecules.
References
A Comparative Guide to the Reactivity of 4-Bromo-4'-iodobiphenyl and 4-Bromo-4'-chlorobiphenyl in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly in the fields of pharmaceutical development and materials science, the selection of appropriate starting materials is paramount. Dihalogenated biphenyls are versatile building blocks, offering multiple points for functionalization. This guide provides an objective comparison of the reactivity of two such compounds, 4-bromo-4'-iodobiphenyl and 4-bromo-4'-chlorobiphenyl, in common palladium-catalyzed cross-coupling reactions. The choice between these substrates significantly impacts reaction conditions, selectivity, and overall synthetic strategy.
The fundamental difference in reactivity between these molecules lies in the inherent properties of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the order: Ar-I > Ar-Br > Ar-Cl.[1][2] This trend is inversely related to the carbon-halogen bond dissociation energy, with the weaker C-I bond being the most susceptible to the initial oxidative addition step to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[2][3]
This differential reactivity makes this compound a particularly useful substrate for sequential and site-selective cross-coupling reactions.[4] The carbon-iodine bond can be selectively functionalized under milder conditions while leaving the more robust carbon-bromine bond intact for subsequent transformations.[5][6] In contrast, 4-bromo-4'-chlorobiphenyl also possesses two different halogens, but the significantly stronger C-Cl bond requires more forcing conditions for activation, making the C-Br bond the primary site of reactivity under standard conditions.[3][7]
Quantitative Reactivity Comparison
The following table summarizes representative experimental data for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions of this compound and 4-bromo-4'-chlorobiphenyl. It is important to note that the data is compiled from various sources and represents typical outcomes rather than a direct head-to-head comparative study under identical conditions. The primary goal is to illustrate the general reactivity trends and the conditions required to functionalize each substrate.
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Suzuki-Miyaura | This compound | Phenylboronic acid | Pd(PPh₃)₄ (2 mol%) | K₂CO₃ | Toluene/H₂O | 80 | 2 | ~95 (at I) | [2] |
| Suzuki-Miyaura | 4-Bromo-4'-chlorobiphenyl | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Good (at Br) | [8] |
| Sonogashira | This compound | Phenylacetylene | Pd(PPh₃)₄ (2 mol%), CuI (4 mol%) | Triethylamine | THF | RT | 4 | >90 (at I) | [9] |
| Sonogashira | 4-Bromo-4'-chlorobiphenyl | Phenylacetylene | PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%) | i-Pr₂NH | Toluene | 80 | 12 | Moderate (at Br) | [10] |
| Buchwald-Hartwig | This compound | Morpholine | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | Cs₂CO₃ | Toluene | 100 | 6 | High (at I) | [11][12] |
| Buchwald-Hartwig | 4-Bromo-4'-chlorobiphenyl | Morpholine | Pd(OAc)₂ (0.5 mol%), IPr (ligand) | K-O-t-Bu | Toluene | 85 | 0.5 | High (at Br) | [13] |
Disclaimer: The yields and conditions presented are illustrative and compiled from literature on similar or identical substrates. Direct comparison should be made with caution as results can vary based on specific experimental setup, reagent purity, and scale.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These are generalized protocols and may require optimization for specific substrates and desired outcomes.
1. Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.[14]
-
Materials: Aryl halide (e.g., this compound, 1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol), solvent (e.g., 1,4-dioxane/water or toluene/water, 10 mL).
-
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
2. Sonogashira Coupling Protocol
This protocol outlines a general method for the palladium- and copper-cocatalyzed coupling of an aryl halide with a terminal alkyne.[5][15]
-
Materials: Aryl halide (e.g., this compound, 1.0 mmol), terminal alkyne (1.1-1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), copper(I) iodide (CuI, 1-5 mol%), amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 mmol), anhydrous solvent (e.g., THF or DMF, 5 mL).
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Degas the mixture by bubbling the inert gas through it for 10-15 minutes.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature or heat gently (e.g., 40-50 °C) as needed.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
-
3. Buchwald-Hartwig Amination Protocol
This protocol provides a general method for the palladium-catalyzed C-N bond formation between an aryl halide and an amine.[11][16]
-
Materials: Aryl halide (e.g., 4-bromo-4'-chlorobiphenyl, 1.0 mmol), amine (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-2 mol%), phosphine ligand (e.g., XPhos or IPr, 2-4 mol%), strong base (e.g., NaO-t-Bu or K-O-t-Bu, 1.4 mmol), anhydrous toluene (5 mL).
-
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry Schlenk flask.
-
Add the anhydrous toluene, followed by the aryl halide and the amine.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 85-110 °C) with stirring.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After the reaction is complete, cool to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite, washing with the organic solvent.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by flash column chromatography.
-
Visualizing Reactivity and Reaction Mechanisms
To further illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the relative reactivity of the carbon-halogen bonds and a generalized workflow for palladium-catalyzed cross-coupling reactions.
Caption: Relative reactivity of carbon-halogen bonds in cross-coupling.
Caption: Generalized workflow of a Pd-catalyzed cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Analytical Techniques for Purity Assessment of 4-Bromo-4'-iodobiphenyl
For Researchers, Scientists, and Drug Development Professionals
The purity of 4-Bromo-4'-iodobiphenyl, a key intermediate in the synthesis of pharmaceuticals and advanced materials, is critical for the successful outcome of research and development projects.[1] The presence of impurities can lead to side reactions, reduced yields, and compromised quality of the final product. This guide provides a comprehensive comparison of the primary analytical techniques used for the purity assessment of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for purity assessment depends on various factors, including the nature of potential impurities, required sensitivity, and the analytical objective. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection. | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard. |
| Typical Use | Routine purity testing and quantification of non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities, and structural confirmation. | Absolute purity determination without the need for a specific reference standard of the analyte.[2] |
| Limit of Detection (LOD) | Estimated: < 0.1 µg/mL | High sensitivity, excellent for trace-level quantification.[3] | Lower sensitivity compared to chromatographic methods. |
| Limit of Quantification (LOQ) | Estimated: < 0.3 µg/mL | High sensitivity, excellent for trace-level quantification.[3] | Lower sensitivity compared to chromatographic methods. |
| Linearity (R²) | Typically > 0.999 | Typically > 0.999 | Not applicable in the same way as chromatographic methods. |
| Precision (%RSD) | < 2% | < 15% | High precision. |
| Specificity | Good, but can be limited by co-eluting compounds with similar UV spectra. | Very high, mass spectrometer provides definitive identification based on mass-to-charge ratio (m/z).[3] | High, provides structural information for impurity identification. |
| Sample Throughput | High | Moderate | Low to Moderate |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results. Below are representative experimental protocols for each technique, which can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine quality control and quantification of non-volatile impurities in this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a known concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer.
-
Column: Capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[4]
-
Inlet Temperature: 280 °C.[3]
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.[4]
-
MS Transfer Line Temperature: 280 °C.[4]
-
Ion Source Temperature: 230 °C.[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Sample Preparation: Dissolve the sample in a volatile solvent like toluene or hexane.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides an absolute measure of purity without the need for a specific standard of this compound.
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.
-
Add a precise amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity.
-
Add a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve the sample and internal standard completely.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full signal recovery.
-
-
Data Processing and Analysis:
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the purity of this compound based on the integral values, the number of protons, molecular weights, and the known purity of the internal standard.
-
Potential Impurities in this compound
Understanding the potential impurities is crucial for developing and validating specific analytical methods. The synthesis of this compound often involves the iodination of 4-bromobiphenyl.[5] Potential impurities could include:
-
Starting material: Unreacted 4-bromobiphenyl.
-
Isomeric byproducts: Other isomers of bromo-iodobiphenyl.
-
Over-iodinated products: Di-iodinated bromobiphenyls.
-
Residual solvents: Solvents used in the synthesis and purification steps.
HPLC and GC-MS are well-suited for separating and identifying these structurally related impurities and residual solvents. The high specificity of MS detection is particularly valuable for the definitive identification of these byproducts. qNMR can provide structural information to help identify unknown impurities.
Logical Workflow for Technique Selection
The choice of the analytical technique should be guided by the specific requirements of the analysis. The following diagram illustrates a logical workflow for selecting the most appropriate method.
Caption: A logical workflow for selecting the appropriate analytical technique.
Conclusion
The purity assessment of this compound is a critical step in ensuring the quality and reliability of this important chemical intermediate. HPLC, GC-MS, and qNMR are powerful and complementary techniques that provide comprehensive information on the purity and impurity profile of the compound.
-
HPLC is a robust and high-throughput method ideal for routine quality control and the quantification of non-volatile impurities.
-
GC-MS offers high sensitivity and specificity, making it the preferred method for the identification and quantification of volatile and semi-volatile impurities.
-
qNMR serves as a primary analytical method for absolute purity determination without the need for a specific reference standard of the analyte.
A thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers, scientists, and drug development professionals to select the most appropriate method to ensure the quality and integrity of their work.
References
A DFT-Based Comparative Analysis of the Electronic Structure of 4-Bromo-4'-iodobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic structure of 4-Bromo-4'-iodobiphenyl, a key intermediate in the development of advanced functional materials, pharmaceuticals, and organic electronics.[1][2][3][4] Leveraging Density Functional Theory (DFT) studies on biphenyl and its halogenated derivatives, this document outlines the key electronic properties, offering a comparative perspective with related compounds.
Introduction to this compound
This compound is a dihalogenated aromatic compound distinguished by its biphenyl core with bromine and iodine substituents at the para positions. This molecular structure imparts a desirable linearity and rigidity, making it a valuable building block in materials science for creating polymers and liquid crystals with tailored electronic and optical properties.[1] The differential reactivity of the carbon-bromine and carbon-iodine bonds allows for selective, stepwise chemical modifications, a crucial feature in the synthesis of complex molecules for pharmaceuticals and organic semiconductors.[2][4] Its unique electronic characteristics are central to its application in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and advanced display technologies.[1][3]
Comparative Electronic Properties
While specific DFT studies exclusively on this compound are not extensively published, we can infer its electronic characteristics by comparing it with DFT data for biphenyl and other 4,4'-dihalogenated biphenyls. The electronic properties of such compounds are significantly influenced by the nature and position of the substituents.
The following table summarizes key electronic properties calculated using DFT for biphenyl and representative halogenated derivatives. These values provide a baseline for understanding the expected electronic behavior of this compound.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Ionization Potential (eV) | Electron Affinity (eV) |
| Biphenyl | -6.25 | -0.55 | 5.70 | 6.25 | 0.55 |
| 4,4'-Difluorobiphenyl | -6.40 | -0.65 | 5.75 | 6.40 | 0.65 |
| 4,4'-Dichlorobiphenyl | -6.50 | -0.80 | 5.70 | 6.50 | 0.80 |
| 4,4'-Dibromobiphenyl | -6.45 | -0.85 | 5.60 | 6.45 | 0.85 |
| This compound (Predicted) | ~ -6.4 to -6.5 | ~ -0.9 to -1.0 | ~ 5.4 to 5.6 | ~ 6.4 to 6.5 | ~ 0.9 to 1.0 |
Note: Values for biphenyl and dihalogenated biphenyls are representative values from typical DFT studies. The values for this compound are predicted based on trends observed in related halogenated biphenyls.
Experimental and Computational Protocols
The data presented in this guide is based on established DFT computational methodologies. The following protocol outlines a standard approach for such an analysis.
Computational DFT Protocol
-
Software: Gaussian 09 or a similar quantum chemistry software package is typically used.[5]
-
Method: Density Functional Theory (DFT) is employed for all calculations.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common choice for these types of molecules, balancing accuracy and computational cost.[5]
-
Basis Set: The 6-31G(d,p) or a larger basis set like 6-311++G(d,p) is used to describe the electronic wavefunctions of the atoms.[6][7]
-
Geometry Optimization: The molecular geometry of the compound is first optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum.
-
Electronic Properties Calculation: Using the optimized geometry, single-point energy calculations are performed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). From these, other electronic properties such as the energy gap, ionization potential, and electron affinity are derived.
-
Spectral Simulation: Time-Dependent DFT (TD-DFT) can be used to simulate UV-Vis absorption spectra.[7]
Logical Workflow for DFT Analysis
The following diagram illustrates the typical workflow for a DFT study on a molecule like this compound.
Caption: Workflow of a typical DFT study.
Conclusion
DFT studies provide invaluable insights into the electronic structure of molecules like this compound, guiding the rational design of new materials for various applications. The presence of both bromine and iodine atoms is expected to lower the LUMO energy and the HOMO-LUMO gap compared to biphenyl or 4,4'-difluorobiphenyl, which can enhance charge transport properties. The predicted electronic properties make this compound a promising candidate for further investigation and utilization in the development of high-performance organic electronic devices and as a versatile intermediate in medicinal chemistry. Further dedicated experimental and computational studies on this specific molecule are warranted to precisely quantify its electronic characteristics and unlock its full potential.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. oaji.net [oaji.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Palladium Catalysts for Biphenyl Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of biphenyl and its derivatives is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals and agrochemicals to advanced materials. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as the most robust and versatile method for constructing the pivotal carbon-carbon bond in these structures. The choice of the palladium catalyst is critical, directly influencing reaction efficiency, substrate scope, and overall cost-effectiveness. This guide provides a detailed comparative analysis of common palladium catalysts employed in biphenyl synthesis, supported by experimental data, to aid in the selection of the optimal catalytic system for specific research and development needs.
Performance Comparison of Palladium Catalyst Systems
The efficacy of a palladium catalyst in biphenyl synthesis is a function of the palladium precursor and, crucially, the associated ligands. These ligands stabilize the palladium center and modulate its reactivity. This analysis covers four major classes of palladium catalysts: traditional phosphine ligand systems, N-heterocyclic carbene (NHC) complexes, palladacycles, and heterogeneous palladium catalysts. The following tables summarize their performance in the Suzuki-Miyaura coupling for biphenyl synthesis, with a focus on key metrics such as yield, reaction time, temperature, catalyst loading, turnover number (TON), and turnover frequency (TOF).
Table 1: Comparison of Homogeneous Palladium Catalysts for Biphenyl Synthesis
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | TON | TOF (h⁻¹) |
| Pd(OAc)₂ / SPhos | Aryl Chloride | Arylboronic Acid | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~95 | 2 | 47.5 | ~3 |
| Pd(PPh₃)₄ | 5-Bromonicotinic acid | Phenylboronic acid | K₂CO₃ | DME | 80 | 18 | 95 | Not Specified | - | - |
| Pd(dppf)Cl₂ | 5-Bromonicotinic acid | Phenylboronic acid | K₂CO₃ | DME | 80 | 2 | 91 | Not Specified | - | - |
| PEPPSI-iPr | Aryl Halide | Boronic Acid | K₂CO₃ | THF | 60 | Not Specified | Very Good | Not Specified | - | - |
| Herrmann's Catalyst | 4-Iodoacetophenone | Phenylboronic acid | MeONa | Ethanol | Not Specified | - | High | - | - | - |
Note: Data is compiled from various sources and reaction conditions may vary, affecting direct comparability. TON and TOF values are often not explicitly stated and can be approximated from the given data.
Table 2: Comparison of Heterogeneous Palladium Catalysts for Biphenyl Synthesis
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time | Yield (%) | TON | TOF (h⁻¹) | Recyclability |
| Pd Nanoparticles on Graphene | 1-Bromo-4-fluorobenzene | Phenylboronic acid | K₂CO₃ | DMF/H₂O | 110 | 3 | High | - | ~50 | Good (5 cycles, <8% activity loss)[1] |
| Pd Nanoparticles on Carbon | Iodobenzene | Phenylboronic acid | Not Specified | Aqueous | Not Specified | 10 min | 100 | 118 | 20 | Good |
| Pd/C | Bromobenzene | Phenylboronic acid | Not Specified | Not Specified | Not Specified | Not Specified | High | >400 | - | Good (6 cycles)[2] |
| Pd-Zeolite | Bromobenzene | Phenylboronic acid | K₂CO₃ | Ethanol | Ambient | Not Specified | 96 | - | - | Good |
In-Depth Catalyst Analysis
Traditional Phosphine Ligand Systems (e.g., Pd(OAc)₂/SPhos, Pd(PPh₃)₄)
Palladium acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), when combined with bulky, electron-rich phosphine ligands like SPhos (dicyclohexylphosphino-2',6'-dimethoxybiphenyl), have been workhorses in cross-coupling chemistry.
-
Advantages: These systems are highly versatile and effective for a broad range of substrates, including challenging aryl chlorides.[3] The ligands stabilize the active Pd(0) species and facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Disadvantages: The phosphine ligands can be sensitive to air and moisture, and the removal of phosphine-related byproducts can complicate purification. Pd(PPh₃)₄, while reliable, often requires longer reaction times to achieve high yields.[4]
N-Heterocyclic Carbene (NHC) Complexes (e.g., PEPPSI-iPr)
N-Heterocyclic carbenes have emerged as a powerful class of ligands for palladium. They form highly stable and active catalysts, often marketed as pre-formed complexes like PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation).
-
Advantages: PEPPSI-type catalysts are often air- and moisture-stable, making them user-friendly.[5][6] They exhibit high catalytic activity, allowing for lower catalyst loadings and milder reaction conditions, and are effective for a wide array of amides and aryl halides.[5][6]
-
Disadvantages: The synthesis of complex NHC ligands can be more involved than that of simple phosphines, which can affect the overall cost.
Palladacycles (e.g., Herrmann's Catalyst)
Palladacycles are organopalladium compounds containing a carbon-palladium bond within a cyclic structure. They serve as stable and efficient pre-catalysts that readily generate the active Pd(0) species under reaction conditions.
-
Advantages: Palladacycles like the Herrmann's catalyst are typically air- and moisture-stable solids, offering ease of handling.[7] They are known for their high catalytic activity and efficiency in various cross-coupling reactions.[8]
-
Disadvantages: The synthesis of palladacycles can be multi-step, and their application might be more specialized compared to more general phosphine-based systems.
Heterogeneous Palladium Catalysts (e.g., Pd Nanoparticles)
Heterogeneous catalysts, where palladium is supported on materials like activated carbon, graphene, or zeolites, offer significant practical advantages, particularly in industrial applications.
-
Advantages: The primary benefit of heterogeneous catalysts is their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, leading to reduced costs and waste.[1][2] Palladium nanoparticles on carbon (Pd/C) are commercially available and widely used.[2]
-
Disadvantages: Heterogeneous catalysts can sometimes exhibit lower activity compared to their homogeneous counterparts and may suffer from leaching of the palladium into the solution.[9] The nature of the active catalytic species (truly heterogeneous or leached homogeneous) is a subject of ongoing debate.[9]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for the Suzuki-Miyaura synthesis of biphenyl derivatives using different classes of palladium catalysts.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Homogeneous Catalyst (e.g., Pd(dppf)Cl₂)
This protocol is adapted for the coupling of 5-bromonicotinic acid with phenylboronic acid.[4]
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 5-bromonicotinic acid (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Solvent and Catalyst Addition: Add anhydrous 1,2-dimethoxyethane (DME) to the flask, followed by the Pd(dppf)Cl₂ catalyst.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Add water to the reaction mixture and acidify with a suitable acid to precipitate the product.
-
Purification: Isolate the product by filtration, wash, and dry. Further purification can be achieved by chromatography if necessary.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling using a Nano-Palladium Catalyst
This protocol describes the synthesis of biphenyl compounds using a nano-palladium catalyst with a bromoarene.[2]
-
Reaction Setup: In a reaction test tube, sequentially add the bromoarene (0.5 mmol), nano-palladium catalyst (0.1 mol%), potassium carbonate (K₂CO₃, 2.0 mol eq.), and the arylboronic acid (1.1 mol eq.).
-
Solvent Addition: Add 2.0 mL of a solvent mixture of N,N-dimethylformamide and water (3:2).
-
Reaction: Heat the reaction mixture to 40 °C and monitor the progress using TLC.
-
Work-up and Purification: After the reaction is complete, the reaction system is purified by silica gel column chromatography to obtain the biphenyl compound.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Herrmann's catalyst - Wikipedia [en.wikipedia.org]
- 8. Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid | MDPI [mdpi.com]
- 9. qualitas1998.net [qualitas1998.net]
Electrochemical Comparison of Halogenated Biphenyls: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electrochemical properties of halogenated biphenyls, a class of compounds with significant environmental and toxicological relevance. Understanding their redox behavior is crucial for developing methods for their detection, degradation, and for assessing their biological activity. This document summarizes key electrochemical data, details experimental protocols for their measurement, and provides a visual representation of the analytical workflow.
Data Presentation: A Comparative Overview of Redox Potentials
The electrochemical behavior of halogenated biphenyls is significantly influenced by the nature, number, and position of the halogen substituents on the biphenyl core. The following table summarizes the half-wave potentials (E½) for the reduction of various chlorinated and brominated biphenyls. These values, obtained through cyclic voltammetry, provide a quantitative measure of the ease with which these compounds accept an electron. Generally, an increase in the number of electron-withdrawing halogen atoms shifts the reduction potential to less negative values, indicating that the compound is more easily reduced.
| Compound | Halogen Atoms | Solvent | Supporting Electrolyte | Reference Electrode | Half-Wave Potential (E½) vs. SCE (V) |
| Biphenyl | 0 | Dimethylformamide (DMF) | 0.1 M TEAP | SCE | -2.69 |
| 4-Chlorobiphenyl | 1 | Dimethylformamide (DMF) | 0.1 M TEAP | SCE | -2.32 |
| 4,4'-Dichlorobiphenyl | 2 | Dimethylformamide (DMF) | 0.1 M TEAP | SCE | -2.15 |
| 2,2',5,5'-Tetrachlorobiphenyl | 4 | Dimethylformamide (DMF) | 0.1 M TEAP | SCE | -1.98 |
| 4-Bromobiphenyl | 1 | Dimethylformamide (DMF) | 0.1 M TEAP | SCE | -2.28 |
| 4,4'-Dibromobiphenyl | 2 | Dimethylformamide (DMF) | 0.1 M TEAP | SCE | -2.09 |
TEAP: Tetraethylammonium Perchlorate; SCE: Saturated Calomel Electrode.
Experimental Protocols
The following section details the methodology for determining the electrochemical properties of halogenated biphenyls using cyclic voltammetry. This protocol provides a foundation for reproducible experimental work.
Cyclic Voltammetry Analysis of Halogenated Biphenyls
Objective: To determine the reduction or oxidation potentials of halogenated biphenyls.
Materials:
-
Working Electrode: Glassy carbon electrode (GCE)
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode
-
Counter Electrode: Platinum wire or mesh
-
Electrochemical cell
-
Potentiostat/Galvanostat system
-
Halogenated biphenyl standard of interest
-
Solvent: Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Supporting Electrolyte: 0.1 M Tetraethylammonium perchlorate (TEAP) or Tetrabutylammonium hexafluorophosphate (TBAPF6)
-
Inert gas (Nitrogen or Argon)
-
Polishing materials: Alumina slurry (0.05 µm) and polishing pads
-
Syringes and needles for deoxygenation
Procedure:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode with 0.05 µm alumina slurry on a polishing pad for 2-3 minutes to obtain a mirror-like surface.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment (DMF or ACN).
-
Dry the electrode completely.
-
-
Electrolyte Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., TEAP) in the chosen anhydrous solvent (e.g., DMF).
-
Prepare a stock solution of the halogenated biphenyl of interest (e.g., 10 mM) in the same electrolyte solution.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell with the polished glassy carbon working electrode, the reference electrode, and the platinum counter electrode.
-
Add a known volume of the electrolyte solution to the cell.
-
Deoxygenate the solution by bubbling with an inert gas (nitrogen or argon) for at least 15-20 minutes. Maintain an inert atmosphere over the solution throughout the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Record a background cyclic voltammogram of the electrolyte solution to ensure there are no interfering peaks in the potential window of interest.
-
Add a known volume of the halogenated biphenyl stock solution to the cell to achieve the desired concentration (e.g., 1 mM).
-
Gently stir the solution and then allow it to become quiescent before starting the measurement.
-
Set the parameters on the potentiostat software. A typical starting point would be:
-
Initial Potential: 0 V
-
Switching Potential (for reduction): -2.8 V (adjust as needed based on the compound)
-
Scan Rate: 100 mV/s
-
-
Initiate the cyclic voltammetry scan and record the voltammogram.
-
Perform scans at different scan rates (e.g., 50, 200, 500 mV/s) to investigate the nature of the electrochemical process.
-
-
Data Analysis:
-
Determine the cathodic peak potential (Epc) and anodic peak potential (Epa) from the voltammogram.
-
Calculate the half-wave potential (E½) as the average of the cathodic and anodic peak potentials: E½ = (Epc + Epa) / 2. For irreversible processes where only one peak is observed, the peak potential (Ep) is often reported.
-
Mandatory Visualization
The following diagram illustrates the general workflow for the electrochemical analysis of halogenated biphenyls.
Caption: Workflow for Electrochemical Analysis of Halogenated Biphenyls.
A Comparative Guide to the Regioselectivity of Palladium-Catalyzed Cross-Coupling Reactions on 4-Bromo-4'-iodobiphenyl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the regioselectivity of three common palladium-catalyzed cross-coupling reactions—Suzuki, Stille, and Sonogashira—on the bifunctional substrate 4-bromo-4'-iodobiphenyl. Understanding and controlling the site of reaction on this versatile building block is crucial for the efficient synthesis of complex biphenyl derivatives used in pharmaceuticals, materials science, and organic electronics.[1][2][3][4]
The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the primary determinant of regioselectivity in these reactions. The C-I bond, being weaker and more readily undergoing oxidative addition to a palladium(0) catalyst, is the more reactive site.[5][6] This inherent property allows for selective functionalization at the 4'-iodo position under carefully controlled conditions, leaving the 4-bromo position available for subsequent transformations.
Executive Summary of Regioselectivity
Palladium-catalyzed cross-coupling reactions on this compound exhibit a high degree of regioselectivity, favoring substitution at the more reactive 4'-iodo position. This selectivity is most pronounced under mild reaction conditions, such as lower temperatures and shorter reaction times. By modulating the reaction parameters, including the choice of catalyst, ligands, base, and solvent, chemists can achieve selective mono-functionalization at the iodo-position, proceed to a di-functionalized product, or, with more forcing conditions, target the bromo-position after the iodo-position has reacted.
Comparative Analysis of Cross-Coupling Reactions
The following sections provide an overview of the Suzuki, Stille, and Sonogashira reactions on this compound, including representative experimental data and detailed protocols.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In the case of this compound, the reaction with an organoboron reagent can be controlled to selectively form a biaryl linkage at the iodo-substituted ring.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 4-Bromo-4'-phenylbiphenyl | >90% (selective) |
| 2 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | 4-Bromo-4'-phenylbiphenyl | High |
| 3 | 4-Methylphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90 | 16 | 4-Bromo-4'-(4-methylphenyl)biphenyl | High |
Note: Yields are representative and can vary based on specific reaction conditions and the purity of reagents. "High" indicates yields typically reported in the literature for similar substrates under optimized conditions.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
A flame-dried Schlenk flask is charged with this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol). The flask is evacuated and backfilled with argon. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol) is then added under a positive pressure of argon. A degassed solvent mixture of toluene (10 mL), ethanol (4 mL), and water (4 mL) is added via syringe. The reaction mixture is heated to 80°C and stirred for 12 hours, with progress monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-bromo-4'-phenylbiphenyl.
Logical Workflow for Sequential Suzuki Coupling
Caption: Sequential Suzuki coupling on this compound.
Stille Coupling
The Stille coupling offers a valuable alternative for C-C bond formation, particularly when organoboron compounds are unstable or difficult to prepare. The reaction of this compound with an organostannane reagent also proceeds with high regioselectivity at the C-I bond.
Data Presentation: Stille Coupling
| Entry | Coupling Partner | Catalyst System | Additive | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | Tributyl(phenyl)tin | Pd(PPh₃)₄ | LiCl | Toluene | 90 | 18 | 4-Bromo-4'-phenylbiphenyl | High (selective) |
| 2 | Tributyl(vinyl)tin | PdCl₂(PPh₃)₂ | - | THF | 70 | 24 | 4-Bromo-4'-vinylbiphenyl | High |
Note: Quantitative data for Stille reactions specifically on this compound is less commonly reported in direct comparative studies. The yields are inferred from the general high efficiency of Stille couplings on similar substrates.
Experimental Protocol: Selective Stille Coupling
To an oven-dried Schlenk flask under an argon atmosphere, this compound (1.0 mmol), tributyl(phenyl)tin (1.1 mmol), and anhydrous lithium chloride (2.0 mmol) are added. Anhydrous and degassed toluene (10 mL) is added, followed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol). The mixture is heated to 90°C and stirred for 18 hours. After cooling to room temperature, the reaction mixture is diluted with diethyl ether and washed with a saturated aqueous solution of potassium fluoride to remove tin byproducts. The organic layer is dried, concentrated, and the residue is purified by flash column chromatography.
Catalytic Cycle of Stille Coupling
Caption: Simplified catalytic cycle for the Stille reaction.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of aryl alkynes. When applied to this compound, this reaction demonstrates excellent regioselectivity for the iodo-position, allowing for the synthesis of 4-bromo-4'-alkynylbiphenyls.
Data Presentation: Sonogashira Coupling
| Entry | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 6 | 4-Bromo-4'-(phenylethynyl)biphenyl | 92% |
| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | Piperidine | DMF | RT | 8 | 4-Bromo-4'-(hex-1-yn-1-yl)biphenyl | 88% |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 40 | 4 | 4-Bromo-4'-((trimethylsilyl)ethynyl)biphenyl | 95% |
Note: Yields are representative and based on studies of similar substrates under the specified conditions.[7]
Experimental Protocol: Selective Sonogashira Coupling
In a dry Schlenk flask under an argon atmosphere, this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol), and copper(I) iodide (CuI, 0.04 mmol) are placed. Anhydrous triethylamine (10 mL) is added, and the mixture is degassed. Phenylacetylene (1.2 mmol) is then added dropwise via syringe. The reaction is stirred at room temperature for 6 hours. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous ammonium chloride solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel to yield 4-bromo-4'-(phenylethynyl)biphenyl.
Factors Influencing Regioselectivity
Caption: Key factors controlling regioselectivity.
Conclusion
The palladium-catalyzed cross-coupling reactions on this compound consistently demonstrate high regioselectivity for the more labile carbon-iodine bond. The Suzuki, Stille, and Sonogashira reactions can all be effectively controlled to achieve selective mono-functionalization at the 4'-position, providing a versatile platform for the synthesis of unsymmetrical biphenyl derivatives. By carefully selecting the reaction conditions, researchers can leverage the differential reactivity of the two halogen atoms to construct complex molecular architectures with high precision and efficiency, which is of paramount importance in the fields of drug discovery and materials science.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
The Pivotal Role of 4-Bromo-4'-iodobiphenyl in Advanced OLED Emitters: A Comparative Performance Guide
For researchers and scientists in organic electronics and drug development, the selection of precursor molecules is a critical determinant of the final product's performance. In the realm of Organic Light-Emitting Diodes (OLEDs), 4-Bromo-4'-iodobiphenyl stands out as a versatile and highly valuable precursor for the synthesis of high-performance emitter and host materials. Its unique halogenated structure provides a strategic advantage in creating the extended π-conjugated systems essential for efficient charge transport and luminescence.
This guide provides an objective comparison of the performance of advanced OLED materials derived from precursors conceptually similar to this compound, with a focus on carbazole-based emitters. We will delve into the experimental data, detailed protocols, and the underlying chemical logic that positions these materials at the forefront of OLED technology.
From Precursor to High-Performance Emitter: A Synthetic Overview
The journey from a simple precursor like this compound to a complex, high-efficiency OLED emitter typically involves well-established synthetic methodologies. The differential reactivity of the bromine and iodine atoms allows for selective functionalization, making it an ideal building block. One of the most common applications is in the synthesis of carbazole derivatives, a class of materials renowned for their excellent thermal stability and charge-transporting properties.
A representative synthesis, conceptually starting from a halogenated biphenyl-like structure, is the preparation of 9-phenylcarbazole derivatives. These reactions often utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination, to construct the desired molecular architecture. The ability to precisely engineer the final molecule by introducing various functional groups is a key advantage of using such versatile precursors.
Comparative Performance of Carbazole-Based OLED Emitters
The true measure of a precursor's value lies in the performance of the materials synthesized from it. The following table summarizes the key performance metrics of several high-efficiency OLEDs that utilize carbazole-based emitters. These examples represent the state-of-the-art and showcase the potential unlocked by strategic molecular design originating from precursors like this compound.
| Emitter Material | Device Structure | Max. EQE (%) | Max. Luminance (cd/m²) | Current Efficiency (cd/A) | Color (CIE x,y) |
| 246tCzPPC | Doped TADF | 29.6 | Not Specified | Not Specified | Sky Blue |
| PCzoTrz-ICz | Doped TADF | 32.5 | Not Specified | 74.1 | Blue |
| Boron/Carbazole PAH | Doped TADF | 29.3 | Not Specified | Not Specified | Blue |
| CZ-2 | Solution-Processed | 9.5 | 4104 | 20.2 | Greenish-Blue (0.17, 0.30) |
| BCzB-PPI | Non-Doped | 4.43 | 11,364 | Not Specified | Deep-Blue (0.159, 0.080) |
| TDBA-Cz | Solution-Processed | 6.45 | Not Specified | 7.25 | Violet-Blue (0.167, 0.086) |
EQE: External Quantum Efficiency; TADF: Thermally Activated Delayed Fluorescence; PAH: Polycyclic Aromatic Hydrocarbon; CIE: Commission Internationale de l'Eclairage.
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed experimental methodologies are crucial. Below are representative protocols for the synthesis of a carbazole precursor and the fabrication of a typical OLED device.
Synthesis of a 9-Arylcarbazole Precursor
A common method for synthesizing 9-arylcarbazole derivatives is the Ullmann condensation. This protocol is representative of the synthesis of 9-(4-Bromophenyl)-9H-carbazole:
-
Reactants: A mixture of 9H-carbazole, 1,4-dibromobenzene, copper sulfate pentahydrate (CuSO₄·5H₂O) as a catalyst, and potassium carbonate (K₂CO₃) as a base is prepared.
-
Reaction Conditions: The reactants are sealed in a fused silica ampoule and heated to 250°C for approximately 68 hours.
-
Work-up and Purification: After cooling, the reaction mixture is partitioned between toluene and water. The organic layer is extracted, washed with water, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure.
-
Final Product: The crude product is purified by column chromatography to yield the final 9-(4-bromophenyl)-9H-carbazole as a white solid.
Fabrication of a Multilayer OLED Device
The following protocol outlines the fabrication of a typical multilayer OLED via thermal evaporation in a high-vacuum environment:
-
Substrate Preparation: Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned by ultrasonication in deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone to improve the work function of the anode.
-
Layer Deposition: The organic layers and the cathode are deposited sequentially in a high-vacuum chamber (< 10⁻⁶ Torr).
-
Hole Injection Layer (HIL): A material such as HATCN is deposited to a thickness of 5-10 nm.
-
Hole Transport Layer (HTL): A carbazole-based material or a common HTL material like TAPC is deposited to a thickness of 30-50 nm.
-
Emissive Layer (EML): The carbazole-based emitter is deposited, either as a neat film or doped into a host material, to a thickness of 20-40 nm.
-
Electron Transport Layer (ETL): A material such as TPBi or DPEPO is deposited to a thickness of 30-50 nm.
-
Electron Injection Layer (EIL): A thin layer of Lithium Fluoride (LiF) (approx. 1 nm) is deposited to facilitate electron injection.
-
Cathode: An aluminum (Al) cathode is deposited to a thickness of 100-150 nm.
-
-
Encapsulation: The fabricated device is encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid to protect it from moisture and oxygen.
Visualizing the Path to High Performance
To better understand the logical flow from precursor selection to final device performance, the following diagrams illustrate the key relationships and workflows.
A Comparative Guide to the Biological Activities of Biphenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Biphenyl derivatives, characterized by their core structure of two connected phenyl rings, represent a versatile scaffold in medicinal chemistry. This structural motif is prevalent in numerous compounds exhibiting a wide range of biological activities, making them a subject of intense research for the development of new therapeutic agents. This guide provides an objective comparison of the biological performance of various biphenyl derivatives, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows.
Diverse Biological Landscape of Biphenyl Derivatives
Biphenyl and its derivatives have been shown to possess a remarkable spectrum of pharmacological properties, including antimicrobial, antioxidant, anticancer, and enzyme inhibitory activities. The specific biological effect and its potency are largely dictated by the nature and position of substituent groups on the biphenyl core.
Comparative Analysis of Biological Activities
To facilitate a clear comparison, the following sections summarize the quantitative data on the biological activities of selected biphenyl derivatives.
Table 1: Comparative Anticancer Activity of Biphenyl Derivatives
The cytotoxic effects of various biphenyl derivatives have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency in inhibiting cell growth, is a key metric for comparison.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Compound 11 | Melanoma (CN) | 1.7 ± 0.5 | Curcumin | >20 |
| Compound 12 | Melanoma (GR) | 2.0 ± 0.7 | Curcumin | >20 |
| 12j-4 | MDA-MB-231 (Breast) | 2.68 ± 0.27 | - | - |
| Biphenyl CA4 Derivative | Various | Varies | Combretastatin A4 | Varies |
Data compiled from multiple sources, showcasing the enhanced potency of novel derivatives compared to parent compounds or established drugs.[1][2]
Table 2: Comparative Antimicrobial Activity of Biphenyl Derivatives
The antimicrobial efficacy of biphenyl derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound ID | Microbial Strain | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
| SCPD3 | E. coli | - (Max Activity) | Ketoconazole | - |
| SCPD4 | C. albicans | - (Max Activity) | Ketoconazole | - |
| Biphenyl-benzamide 30 | Bacillus subtilis | 0.008 - 0.063 | - | - |
Note: "Max Activity" indicates the compound showed the highest activity among the tested series, though a specific MIC value was not provided in the source abstract.[3][4][5]
Table 3: Comparative Antioxidant Activity of Biphenyl Derivatives
The antioxidant potential of biphenyl derivatives is often assessed using radical scavenging assays, with lower IC₅₀ values indicating higher antioxidant activity.
| Compound ID | Assay | IC₅₀ (µg/mL) | Reference Standard | IC₅₀ (µg/mL) |
| Compound 1e (biphenyl-2,6-diethanone) | DPPH | 54.96 | - | - |
| Benzimidazole-biphenyl 7h | DPPH | 2.43 ± 0.4 µM | - | - |
| Benzimidazole-biphenyl 7c | DPPH | 2.90 ± 0.7 µM | - | - |
Structure-activity relationship studies reveal that the number and position of hydroxyl and other electron-donating groups on the biphenyl scaffold significantly influence antioxidant capacity.[6][7]
Table 4: Comparative Cholinesterase Inhibitory Activity of Biphenyl Derivatives
Certain biphenyl derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's.
| Compound ID | Enzyme | IC₅₀ (µM) |
| Compound 15 | BuChE | 0.74 |
| AChE | 1.18 | |
| Compound 19 | AChE | 0.096 |
| BuChE | 1.25 | |
| 4,4'-bi-(β-dimethylamino-propinoyl)-biphenyl (1) | AChE | 0.75 |
| BuChE | 0.19 |
These findings highlight the potential of biphenyl derivatives in the development of treatments for neurodegenerative disorders.[8]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol or ethanol (typically 0.1 mM). This solution should be freshly prepared and protected from light.
-
Sample Preparation : Dissolve the biphenyl derivatives and a positive control (e.g., ascorbic acid) in a suitable solvent to prepare a series of dilutions.
-
Reaction : In a 96-well plate or cuvettes, mix a defined volume of each sample dilution with the DPPH working solution. A blank containing only the solvent and DPPH solution is also prepared.
-
Incubation : Incubate the reaction mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement : Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation : The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC₅₀ value is determined by plotting the percentage of scavenging activity against the sample concentration.[2][9][10]
Broth Microdilution Method for MIC Determination
This method determines the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism.
-
Preparation of Antimicrobial Solutions : Prepare a stock solution of the biphenyl derivative in a suitable solvent. Create a series of two-fold dilutions in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation : Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation : Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the microbial suspension. Include a growth control well (medium and inoculum without the compound) and a sterility control well (medium only).
-
Incubation : Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC : The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[4][5][11][12]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with various concentrations of the biphenyl derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculation : Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ value is calculated from the dose-response curve.[13][14][15][16]
Visualizing the Mechanisms
To better understand the biological processes influenced by biphenyl derivatives, the following diagrams illustrate key experimental workflows and signaling pathways.
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. benchchem.com [benchchem.com]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 6. benchchem.com [benchchem.com]
- 7. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT (Assay protocol [protocols.io]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
